Moclobemide
Description
A reversible monoamine oxidase inhibitor (MAOI) selective for isoform A (RIMA) used to treat major depressive disorder. Most meta-analyses and most studies indicate that in the acute management of depression, this compound is more efficacious than placebo medication and similarly efficacious as tricyclic antidepressants (TCA) or selective serotonin reuptake inhibitors (SSRIs). Due to negligible anticholinergic and antihistaminic actions, this compound has been better tolerated than tri- or heterocyclic antidepressants.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and is indicated for major depressive disorder and depressive disorder and has 5 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is a reversible monoamine oxidase inhibitor (MAOI) selective for isoform A (RIMA) used to treat major depressive disorder. The mechanism of action of this compound involves the selective, reversible inhibition of MAO-A. This inhibition leads to a decrease in the metabolism and destruction of monoamines in the neurotransmitters. This results in an increase in the monoamines, relieving depressive symptoms.
A reversible inhibitor of monoamine oxidase type A; (RIMA); (see MONOAMINE OXIDASE INHIBITORS) that has antidepressive properties.
Properties
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXISWVBGDMDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040554 | |
| Record name | Moclobemide | |
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Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moclobemide | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
>40.3 [ug/mL] (The mean of the results at pH 7.4), 1.12e+00 g/L | |
| Record name | SID846440 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Moclobemide | |
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| Record name | Moclobemide | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Color/Form |
Crystals from isopropanol | |
CAS No. |
71320-77-9 | |
| Record name | Moclobemide | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Moclobemide [USAN:INN:BAN] | |
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| Record name | Moclobemide | |
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| Record name | 4-Chloro-N-(2-(4-morpholinyl)ethyl)-benzamide | |
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| Record name | MOCLOBEMIDE | |
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| Record name | MOCLOBEMIDE | |
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| Record name | Moclobemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
137 °C | |
| Record name | Moclobemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01171 | |
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| Record name | MOCLOBEMIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Moclobemide on Monoamine Oxidase-A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Moclobemide is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), belonging to the class of reversible inhibitors of monoamine oxidase-A (RIMAs). Its unique mechanism of action offers a significant advantage over traditional irreversible MAO inhibitors by reducing the risk of hypertensive crises, commonly known as the "cheese effect." This technical guide provides a comprehensive overview of the molecular interactions, kinetic properties, and downstream signaling effects of this compound on MAO-A. It includes a detailed summary of quantitative data, step-by-step experimental protocols for key assays, and visualizations of the relevant pathways and workflows to support further research and development in this area.
Core Mechanism of Action
This compound's primary pharmacological target is monoamine oxidase-A (MAO-A), an enzyme crucial for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[1][2] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary basis for its antidepressant effects.[1][2]
The interaction of this compound with MAO-A is characterized by its selectivity and reversibility. Unlike irreversible MAOIs that form a stable covalent bond with the enzyme, this compound's binding is non-covalent and of short duration, allowing for the recovery of enzyme activity within 24 hours of administration.[2][3] This reversibility is a key safety feature, as it allows endogenous amines like tyramine to displace this compound from the enzyme, enabling their metabolism and preventing the dangerous pressor response associated with older MAOIs.[4]
The inhibition kinetics of this compound are complex, exhibiting characteristics of a "slow-binding inhibitor."[2] The initial interaction is competitive, with a relatively low affinity.[2] However, with time, a conformational change in the enzyme-inhibitor complex is thought to occur, leading to a more tightly bound, non-competitive state.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters that characterize the interaction of this compound with MAO-A.
Table 1: In Vitro Inhibition of MAO-A by this compound
| Parameter | Value | Species/Tissue | Substrate | Reference |
| IC50 | 10 µM | Rat brain homogenates | 5-HT | [6] |
| Ki (initial competitive phase) | 0.2-0.4 mM | Rat brain or human placenta | Not specified | [2] |
Table 2: In Vivo MAO-A Occupancy in Humans Following this compound Administration
| Daily Dose | Mean MAO-A Occupancy | Duration of Treatment | Method | Reference |
| 300-600 mg | 74.23 ± 8.32% | 6 weeks | [11C]-harmine PET | [1][7] |
| 900-1200 mg | 83.75 ± 5.52% | 6 weeks | [11C]-harmine PET | [1][7] |
| 300 mg (single dose) | ~80% | Single dose | Not specified | [4] |
Table 3: Human Pharmacodynamic and Pharmacokinetic Parameters
| Parameter | Value | Notes | Reference |
| Plasma IC50 for MAO-A inhibition | 100-400 µg/L | Concentration for 50% of maximum enzyme inhibition | [8] |
| Duration of MAO-A inhibition | 8-10 hours | After a single dose | [4] |
| Time to complete MAO-A recovery | ~24 hours | After last dose | [3][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on MAO-A.
In Vitro MAO-A Inhibition Assay (Fluorometric Method)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for MAO-A using a fluorometric assay with kynuramine as the substrate. The assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-A catalyzed reaction.
Materials:
-
Recombinant human MAO-A enzyme
-
This compound stock solution (in DMSO)
-
Kynuramine dihydrobromide
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar H2O2-sensitive fluorescent probe)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant human MAO-A in phosphate buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in phosphate buffer from the stock solution. The final concentrations should span a range appropriate to determine the IC50 value (e.g., 0.1 µM to 100 µM).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing kynuramine, HRP, and Amplex® Red in phosphate buffer. The final concentrations should be optimized, for example: 50 µM kynuramine, 1 U/mL HRP, and 50 µM Amplex® Red.
-
Assay Protocol: a. To each well of the 96-well plate, add 50 µL of the appropriate this compound dilution or vehicle control (phosphate buffer with DMSO). b. Add 50 µL of the MAO-A enzyme solution to each well and pre-incubate for 15 minutes at 37°C. c. Initiate the reaction by adding 100 µL of the reaction mixture to each well. d. Immediately measure the fluorescence intensity at an excitation wavelength of ~530-545 nm and an emission wavelength of ~585-595 nm. e. Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
Data Analysis: a. Calculate the rate of reaction (change in fluorescence per unit time) for each this compound concentration and the control. b. Express the reaction rates as a percentage of the control (100% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Determination of this compound and its Metabolites in Human Plasma by HPLC-UV
This protocol outlines a method for the quantitative analysis of this compound and its major metabolites in human plasma using high-performance liquid chromatography with ultraviolet detection.[10][11]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Waters XTerra RP18, 5 µm, 150 mm x 4.6 mm)[10]
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Triethylamine
-
Orthophosphoric acid
-
Human plasma samples
-
Solid-phase extraction (SPE) columns (e.g., Speedisk H2O-Philic DVB)[10]
-
Methanol
-
Dichloromethane
Procedure:
-
Standard and Sample Preparation: a. Prepare stock solutions of this compound and its metabolites in methanol. b. Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of the analytes.
-
Sample Extraction (SPE): a. Condition the SPE columns with methanol followed by water. b. Load 0.5 mL of plasma sample onto the SPE column. c. Wash the column with water to remove interfering substances. d. Elute the analytes with an appropriate solvent (e.g., methanol or a mixture of dichloromethane and isopropanol). e. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions: a. Mobile Phase: A mixture of 10 mM KH2PO4 with 1% triethylamine (adjusted to pH 3.9 with orthophosphoric acid) and acetonitrile (e.g., 83:17, v/v).[10] b. Flow Rate: 1.2 mL/min.[10] c. Column Temperature: Ambient or controlled (e.g., 25°C). d. Injection Volume: 20 µL. e. UV Detection: 240 nm.[10]
-
Data Analysis: a. Construct a calibration curve by plotting the peak area of the analyte against its concentration for the calibration standards. b. Determine the concentration of this compound and its metabolites in the plasma samples by interpolating their peak areas from the calibration curve.
In Vivo MAO-A Occupancy Measurement using [11C]-harmine PET
This protocol describes the use of positron emission tomography (PET) with the radioligand [11C]-harmine to measure the in vivo occupancy of MAO-A by this compound in the human brain.[12]
Participants and Dosing:
-
Recruit healthy volunteers or patients with major depressive disorder.
-
Administer this compound at clinically relevant doses (e.g., 300 mg twice daily) for a specified period (e.g., 6 weeks).[12]
Procedure:
-
Baseline PET Scan: a. Perform a baseline PET scan on each participant before the initiation of this compound treatment. b. Intravenously administer a bolus of [11C]-harmine (e.g., ~350 MBq).[12] c. Acquire dynamic PET data for 90 minutes. d. Concurrently, collect arterial blood samples to measure the concentration of [11C]-harmine in plasma, which serves as the input function for kinetic modeling.
-
Post-treatment PET Scan: a. After the treatment period with this compound, perform a second PET scan using the same procedure as the baseline scan. b. The second scan should be conducted approximately 2-4 hours after the last dose of this compound.[12]
-
Image and Data Analysis: a. Reconstruct the PET images and co-register them with individual magnetic resonance imaging (MRI) scans for anatomical localization of brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum). b. Use kinetic modeling (e.g., a two-tissue compartment model) to estimate the total distribution volume (VT) of [11C]-harmine in each brain region for both the baseline and post-treatment scans. c. Calculate the MAO-A occupancy using the following formula: Occupancy (%) = [(VT_baseline - VT_post-treatment) / VT_baseline] x 100
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism of action and the experimental workflows.
Signaling Pathway of MAO-A Inhibition by this compound
Caption: Signaling pathway illustrating this compound's reversible inhibition of MAO-A.
Experimental Workflow for In Vitro IC50 Determination
Caption: Workflow for determining the IC50 of this compound for MAO-A in vitro.
Logical Relationship of Reversible MAO-A Inhibition
Caption: Logical diagram of tyramine's effect on reversible MAO-A inhibition by this compound.
Conclusion
This compound's mechanism of action as a selective and reversible inhibitor of MAO-A provides a distinct and favorable safety profile compared to older, irreversible MAOIs. The detailed quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. A thorough understanding of its interaction with MAO-A at the molecular level is essential for the rational design of new and improved therapeutic agents targeting the monoaminergic system for the treatment of depression and other neurological disorders. The provided visualizations serve to clarify the complex pathways and experimental procedures involved in the study of this important antidepressant.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 3. melp.nl [melp.nl]
- 4. e-lactancia.org [e-lactancia.org]
- 5. youtube.com [youtube.com]
- 6. Comparison of monoamine oxidase-A inhibition by this compound in vitro and ex vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase-A Occupancy by this compound and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of monoamine oxidase by this compound: effects on monoamine metabolism and secretion of anterior pituitary hormones and cortisol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic method for the determination of this compound and its two major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monoamine oxidase A inhibitor occupancy during treatment of major depressive episodes with this compound or St. John’s wort: an [11C]-harmine PET study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reversible Inhibition Kinetics of Moclobemide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reversible inhibition kinetics of Moclobemide, a selective inhibitor of monoamine oxidase A (MAO-A). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's mechanism of action.
Core Concepts: Reversible and Selective Inhibition of MAO-A
This compound is classified as a Reversible Inhibitor of Monoamine Oxidase A (RIMA).[1] Its therapeutic efficacy as an antidepressant stems from its ability to selectively and reversibly inhibit MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] This inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.
Unlike irreversible MAO inhibitors, the reversible nature of this compound's binding allows for a faster recovery of enzyme activity, typically within 24 hours.[3] This characteristic significantly reduces the risk of hypertensive crises associated with the consumption of tyramine-rich foods, a major concern with older, irreversible MAOIs.
Quantitative Inhibition Data
The inhibitory potency of this compound on MAO-A has been quantified in various studies. The following tables summarize the key kinetic parameters reported in the literature.
| Parameter | Value | Species/Tissue | Substrate | Reference |
| IC₅₀ | 10 µM | Rat Brain Homogenates | Serotonin | [4] |
| IC₅₀ | 100 - 400 µg/L | Human Plasma | Endogenous | [5] |
Table 1: IC₅₀ Values for this compound Inhibition of MAO-A
| Parameter | Value | Species/Tissue | Notes | Reference |
| Kᵢ (initial) | 0.2 - 0.4 mM | Rat Brain, Human Placenta | Initial competitive phase of slow-binding inhibition | [6] |
Table 2: Inhibition Constant (Kᵢ) for this compound
Mechanism of Inhibition: A Slow-Binding Process
This compound's interaction with MAO-A is characterized by a "slow-binding" inhibition mechanism. This process involves an initial, rapid, and competitive binding of the inhibitor to the enzyme's active site, followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex.[2][6] This two-step process is a key feature of its kinetic profile.
Mechanism of this compound's slow-binding inhibition of MAO-A.
Experimental Protocols for Studying this compound Inhibition
While specific protocols vary between laboratories, the following outlines a general methodology for determining the reversible inhibition kinetics of this compound on MAO-A, based on commonly cited experimental approaches.
Materials and Reagents
-
Enzyme Source: Homogenates of rat brain or human placenta are frequently used as a source of MAO-A.
-
Substrate: Serotonin (5-hydroxytryptamine) is a specific substrate for MAO-A. Other substrates like kynuramine can also be used.
-
Inhibitor: this compound hydrochloride.
-
Buffer: Typically a phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Detection Reagents: Dependent on the assay method (e.g., radiolabeled substrate and scintillation counting, or spectrophotometric/fluorometric detection of a product).
General Assay Procedure
-
Enzyme Preparation: Prepare homogenates of the chosen tissue in the appropriate buffer and determine the protein concentration.
-
Incubation: In a reaction tube, combine the enzyme preparation, buffer, and varying concentrations of this compound. A control with no inhibitor is essential.
-
Pre-incubation (for time-dependency studies): To investigate the slow-binding kinetics, pre-incubate the enzyme and inhibitor for different time intervals before adding the substrate.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding acid or boiling).
-
Product Quantification: Measure the amount of product formed using a suitable detection method.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition at each this compound concentration. Plot the data to determine IC₅₀ and, through further kinetic analysis (e.g., Dixon or Cornish-Bowden plots), the Kᵢ value.
General workflow for an in vitro MAO-A inhibition assay.
Signaling Pathways Influenced by this compound
By inhibiting MAO-A, this compound indirectly modulates downstream signaling pathways that are regulated by monoamine neurotransmitters. The primary effect is an increase in the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This enhanced neurotransmitter availability leads to increased activation of their respective postsynaptic receptors, triggering a cascade of intracellular signaling events that are thought to contribute to the therapeutic effects of the drug.
Simplified signaling pathway affected by this compound.
Conclusion
This compound's reversible and selective inhibition of MAO-A, characterized by its slow-binding kinetics, provides a favorable therapeutic profile compared to older, irreversible MAOIs. A thorough understanding of its kinetic parameters and mechanism of action is essential for the continued development and optimization of this class of antidepressants. The experimental approaches outlined in this guide provide a foundation for researchers to further investigate the nuanced interactions between this compound and MAO-A.
References
- 1. researchgate.net [researchgate.net]
- 2. e-lactancia.org [e-lactancia.org]
- 3. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Monoamine oxidase-A: pharmacodynamics in humans of this compound, a reversible and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action and characteristics of monoamine oxidase-A inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis history of Moclobemide
An In-Depth Technical Guide to the Discovery and Synthesis of Moclobemide
Introduction
This compound is a pharmaceutical agent belonging to the class of reversible inhibitors of monoamine oxidase A (RIMA), primarily utilized in the treatment of major depressive disorder and social anxiety disorder.[1][2] Its development marked a significant advancement in the pharmacology of antidepressants, offering a safer alternative to the older, irreversible monoamine oxidase inhibitors (MAOIs). This guide provides a comprehensive overview of the history, discovery, synthesis, mechanism of action, and pharmacological properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and History
The journey of this compound began in 1972 in Switzerland, developed by researchers at Hoffmann-La Roche.[1][3] Initially, its therapeutic potential was not immediately recognized. The compound was first screened for antilipemic or antibiotic properties, both of which proved negative.[1][3] Subsequent investigations into its potential as an antidepressant, based on anticholinergic tests, were also unfruitful, leading to a temporary misclassification as a potential antipsychotic.[1][3]
The breakthrough came with the discovery of its specific and reversible inhibitory action on monoamine oxidase A (MAO-A).[1][3] This was a pivotal finding, as the older generation of MAOIs were irreversible inhibitors, leading to dangerous food and drug interactions, most notably the "cheese effect"—a hypertensive crisis caused by the inability to metabolize tyramine from certain foods.[1][4][5] this compound's reversible nature allows tyramine to displace the drug from the enzyme, permitting its metabolism and significantly reducing the risk of this adverse reaction.[1][5]
Following the establishment of its favorable safety profile concerning tyramine interactions, clinical trials for this compound were initiated in 1977.[1][3] These trials confirmed its broad antidepressant activity.[1][3] this compound was first launched in Sweden in 1989 and subsequently gained approval in over 50 countries, including Canada, the United Kingdom, and Australia.[1] It is noteworthy that this compound is not approved for use in the United States.[1][4][6]
Mechanism of Action
This compound's primary pharmacological action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[2][6][7] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2] By inhibiting MAO-A, this compound leads to an increase in the synaptic concentrations of these neurotransmitters, which is believed to be the basis of its antidepressant effect.[2][6][7]
The inhibition kinetics are complex; this compound acts as a slow-binding inhibitor.[8] The interaction begins with an initial competitive phase with a relatively low affinity (KI = 0.2-0.4 mM), but the inhibitor's potency increases with incubation time.[8] A single 300 mg dose of this compound can inhibit approximately 80% of MAO-A and 20-30% of MAO-B.[1] The reversibility of the inhibition means that MAO-A activity is fully restored within 24 hours after the last dose.[9]
Caption: Mechanism of action of this compound.
Synthesis of this compound
The chemical synthesis of this compound, 4-chloro-N-(2-morpholin-4-ylethyl)benzamide, can be achieved through several routes. The most common and industrially feasible methods involve the formation of an amide bond between a 4-chlorobenzoyl derivative and 4-(2-aminoethyl)morpholine.
Key Synthetic Routes
-
From 4-Chlorobenzoyl Chloride: A prevalent method is the acylation of 4-(2-aminoethyl)morpholine with 4-chlorobenzoyl chloride in the presence of a mild base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.[10] This is a straightforward and high-yield, one-step synthesis.[10][11]
-
From Acrylamide and Morpholine: An alternative route involves the initial synthesis of the intermediate, 4-(2-aminoethyl)morpholine. This can be prepared from acrylamide and morpholine.[12] The resulting intermediate is then reacted with a 4-chlorobenzoyl derivative.[12]
-
Modern Synthetic Approaches: Recent research has focused on developing more environmentally friendly and efficient synthetic protocols. These include:
-
Iron-Catalyzed Synthesis: Using inexpensive and low-toxicity iron catalysts like Fe(NO₃)₃·9H₂O to facilitate the reaction between a nitrile and an amine.[13]
-
Biocatalytic Synthesis: Employing enzymes, such as the amide bond synthetase McbA, coupled with an ATP recycling system to catalyze the formation of the amide bond under mild conditions.[14]
-
Caption: A common synthesis workflow for this compound.
Experimental Protocols
General Protocol for Synthesis via Schotten-Baumann Reaction
This protocol is a generalized representation based on common laboratory syntheses.[10][12]
-
Preparation of Reactant Solution: Dissolve 4-(2-aminoethyl)morpholine in a suitable organic solvent, such as acetone, in a reaction vessel.
-
Addition of Base: Add a mild base, such as triethylamine, to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the mixture to a reduced temperature (e.g., 5-10 °C) using an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride in the same solvent to the reaction mixture with continuous stirring. Maintain the temperature during the addition.
-
Reaction: After the addition is complete, allow the reaction to proceed with stirring for several hours at a controlled temperature.
-
Isolation of Crude Product: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting residue contains the crude this compound, often as its hydrochloride salt.
-
Purification:
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as isopropanol or ethanol, to obtain the pure hydrochloride salt.[12]
-
Free Base Formation: To obtain the free base form of this compound, the hydrochloride salt can be dissolved in water and treated with a base (e.g., NaOH) to precipitate the pure this compound. The precipitate is then filtered, washed, and dried.
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.[10]
Pharmacokinetics and Quantitative Data
This compound is rapidly and almost completely absorbed from the gastrointestinal tract.[1][15] A notable characteristic is the increase in its bioavailability after the first week of therapy due to the saturation of the first-pass metabolism in the liver.[1][15]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Bioavailability | 55-95% (increases with repeated administration) | [1] |
| Time to Peak Plasma Conc. (Tmax) | 0.3 - 2 hours | [1][2] |
| Protein Binding | ~50% (primarily to albumin) | [1] |
| Volume of Distribution (Vd) | 1 - 1.5 L/kg | [7] |
| Elimination Half-life (t1/2) | 1 - 2 hours | [1] |
| Metabolism | Hepatic (via CYP2C19, CYP2D6, CYP1A2) | [7][15] |
| Excretion | Almost completely renal (<1% unchanged) | [1][7] |
| Clearance | 30 - 78 L/h | [7] |
Clinical Efficacy and Therapeutic Use
Clinical studies have demonstrated that this compound is an effective treatment for major depressive disorder. Meta-analyses and comparative studies have shown its efficacy to be superior to placebo and comparable to that of tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).[1][16][17]
Table 2: Clinical Efficacy Summary
| Indication | Efficacy Comparison | Key Findings | Reference(s) |
| Major Depressive Disorder | Comparable to TCAs and SSRIs | Effective for both endogenous and non-endogenous depression.[16][17] Fast onset of action compared to some other antidepressants.[1] | [1][16][17] |
| Social Phobia | Effective (higher doses may be needed) | Benefits may take 8-12 weeks to manifest.[1] Efficacy is considered less robust than irreversible MAOIs.[1][17] | [1][17] |
| Dysthymia | Effective | Found to be effective in the treatment and management of this disorder. | [1][17] |
A significant advantage of this compound is its favorable tolerability profile. It is largely devoid of the anticholinergic, sedative, and cardiovascular side effects commonly associated with TCAs and irreversible MAOIs.[1][16] This makes it a particularly suitable option for elderly patients or those with cardiovascular conditions.[1][6]
Conclusion
This compound represents a significant milestone in the history of antidepressant development. Its discovery, stemming from serendipity and rigorous pharmacological investigation, led to the introduction of the first reversible inhibitor of MAO-A. This offered a much-needed therapeutic alternative with a greatly improved safety profile over its predecessors. The synthesis of this compound is well-established, with ongoing research aimed at developing even more efficient and sustainable methods. Its well-documented efficacy and tolerability have solidified its place in the therapeutic armamentarium for depressive and anxiety disorders in many countries worldwide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound ( Manerx , Aurorix ) [biopsychiatry.com]
- 4. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mentalhealth.com [mentalhealth.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mode of action and characteristics of monoamine oxidase-A inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-lactancia.org [e-lactancia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN1094040A - The synthetic method of this compound - Google Patents [patents.google.com]
- 13. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06391G [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Clinical pharmacokinetics of the monoamine oxidase-A inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound. A review of its pharmacological properties and therapeutic use in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound: Therapeutic Use and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Moclobemide: An In-depth Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA). The information presented herein is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in their evaluation and potential application of this compound in preclinical studies.
Introduction
This compound (p-chloro-N-[2-morpholinoethyl]-benzamide) is a well-characterized antidepressant agent belonging to the class of reversible inhibitors of monoamine oxidase A (RIMA).[1] Unlike irreversible MAOIs, this compound's reversible nature offers a more favorable safety profile, particularly concerning the potentiation of the pressor effects of tyramine (the "cheese effect").[2][3] Its primary mechanism of action involves the selective inhibition of MAO-A, an enzyme crucial for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][5] This inhibition leads to an increase in the synaptic availability of these monoamines, which is believed to be the foundation of its antidepressant and anxiolytic effects.[1] This guide delves into the quantitative pharmacology, pharmacokinetic properties, and detailed experimental protocols of this compound in various preclinical models.
Mechanism of Action and In Vitro Pharmacology
This compound's principal pharmacological action is the reversible and selective inhibition of monoamine oxidase A (MAO-A).[5] In preclinical in vitro assays, this compound demonstrates a clear preference for MAO-A over MAO-B.
Table 1: In Vitro Inhibition of Monoamine Oxidase by this compound
| Parameter | MAO-A | MAO-B | Reference |
| IC50 (rat brain homogenates) | 6 µM | 1000 µM | [6] |
| IC50 | 6.061 ± 0.262 µM | - | [7] |
IC50: Half maximal inhibitory concentration.
The data clearly illustrates this compound's high selectivity for the MAO-A isoenzyme.
Signaling Pathway of this compound's Core Mechanism
Preclinical Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in preclinical models, characterized by rapid absorption and extensive metabolism.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Value | Species | Reference |
| Bioavailability (single oral dose) | ~50% | - | [6] |
| Bioavailability (multiple doses) | Approaches 100% | - | [8] |
| Protein Binding | 50% (primarily to albumin) | - | [9] |
| Metabolism | Extensive, primarily via oxidative reactions on the morpholine moiety | - | [9] |
| Excretion | >95% excreted as metabolites in urine | - | [9] |
| LD50 (oral) | 730 mg/kg | Mouse | [5] |
| LD50 (oral) | 1,300 mg/kg | Rat | [5] |
LD50: Median lethal dose.
In Vivo Pharmacodynamics and Behavioral Models
The in vivo effects of this compound have been extensively studied in various animal models of depression and anxiety, demonstrating its efficacy as an antidepressant and anxiolytic agent.
Effects on Brain Monoamine Levels
Microdialysis studies in rats have confirmed that this compound administration leads to a significant increase in the extracellular levels of serotonin, norepinephrine, and dopamine in the brain, with a corresponding decrease in their metabolites.[10][11]
Animal Models of Depression
The Forced Swim Test is a widely used model to screen for antidepressant activity. This compound has been shown to reduce immobility time in this test, an effect indicative of an antidepressant-like response.[12]
Experimental Protocol: Forced Swim Test (Mouse)
-
Apparatus: A transparent cylindrical tank (e.g., 20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.[13]
-
Animals: Male mice are commonly used.[13]
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.
-
Gently place the mouse into the water-filled cylinder.
-
Record the session, which typically lasts for 6 minutes.[14]
-
The primary measure is the duration of immobility during the last 4 minutes of the test.[14] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Data Analysis: The duration of immobility is scored by a trained observer, often from video recordings. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[15]
The CMS model is considered a more etiologically valid model of depression, as it involves exposing animals to a series of unpredictable, mild stressors over an extended period, leading to anhedonia (a core symptom of depression). This compound has been shown to reverse the anhedonic state induced by CMS.[16]
Experimental Protocol: Chronic Mild Stress (Rat)
-
Apparatus: Standard rat housing cages and various stressors.
-
Animals: Male rats are typically used.
-
Procedure:
-
For a period of several weeks (e.g., 19 days), rats are subjected to a variable sequence of mild stressors.[16] These can include:
-
This compound (e.g., 20 mg/kg, twice daily) or vehicle is administered throughout the stress period.[16]
-
Anhedonia is typically assessed using the sucrose preference test, where a reduction in the consumption of a sweetened solution is indicative of anhedonia.
-
-
Data Analysis: Sucrose preference is calculated as the ratio of sucrose solution intake to total fluid intake. A reversal of the stress-induced decrease in sucrose preference in the this compound-treated group indicates an antidepressant effect.[4]
Animal Models of Anxiety
This test is based on the innate aversion of rodents to brightly lit, open spaces. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Protocol: Light-Dark Box Test (Mouse)
-
Apparatus: A two-compartment box, with one small, dark compartment and one larger, illuminated compartment, connected by an opening.[18]
-
Animals: Male mice are often used.[18]
-
Procedure:
-
Data Analysis: Key parameters measured include the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment. An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.[18]
Experimental Workflow Diagrams
Conclusion
The preclinical pharmacological profile of this compound robustly supports its clinical efficacy as an antidepressant and anxiolytic agent. Its selective and reversible inhibition of MAO-A, favorable pharmacokinetic properties, and demonstrated efficacy in a range of well-validated animal models of depression and anxiety provide a strong foundation for its continued investigation and use in neuroscience research. The detailed methodologies and quantitative data presented in this guide are intended to facilitate the design and interpretation of future preclinical studies involving this compound.
References
- 1. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical pharmacology of this compound. A review of published studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Effect of selective and reversible MAO inhibitors on dopamine outflow in rat striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurochemical profile of this compound, a short-acting and reversible inhibitor of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on forced-swimming stress and brain monoamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Effects of this compound, a new generation reversible Mao-A inhibitor, in a novel animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic mild stress-induced anhedonia: a realistic animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. maze.conductscience.com [maze.conductscience.com]
Beyond the Monoamine Oxidase-A: A Technical Guide to the Cellular and Molecular Targets of Moclobemide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moclobemide, a well-established reversible inhibitor of monoamine oxidase A (MAO-A), has long been a cornerstone in the treatment of depressive disorders. However, a growing body of evidence reveals that its pharmacological actions extend far beyond its primary target. This technical guide provides an in-depth exploration of the non-MAO-A cellular and molecular targets of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document details this compound's engagement with pathways involved in neuroinflammation, oxidative stress, neuroprotection, and its interactions with key drug-metabolizing enzymes. Through a systematic presentation of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this guide aims to illuminate the multifaceted nature of this compound's mechanism of action and inspire further investigation into its therapeutic potential.
Introduction
This compound is a benzamide derivative antidepressant that selectively and reversibly inhibits MAO-A, leading to increased synaptic concentrations of serotonin, norepinephrine, and dopamine.[1][2] While this mechanism is central to its antidepressant effects, recent research has uncovered a broader spectrum of molecular interactions that contribute to its pharmacological profile. These "off-target" effects are not merely ancillary but represent significant contributions to its therapeutic efficacy and potential for new indications. This guide will systematically explore these additional targets, providing a granular view of this compound's molecular footprint.
Modulation of Neuroinflammatory Pathways
Emerging evidence implicates neuroinflammation in the pathophysiology of depression and other neuropsychiatric disorders. This compound has demonstrated significant anti-inflammatory properties, primarily through its modulation of glial cell activity and cytokine production.
Inhibition of Pro-inflammatory Cytokines
In vitro studies have shown that this compound can suppress the production of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-activated primary mixed glial cell cultures, this compound has been observed to diminish the expression of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) mRNA and significantly reduce the secretion of these cytokines into the culture medium.[3]
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling
The anti-inflammatory effects of this compound are, at least in part, mediated by its influence on the NF-κB signaling pathway. This compound has been shown to decrease the LPS-stimulated translocation of the NF-κB p65 subunit into the cellular nucleus in primary mixed glial cells.[3] This inhibition of NF-κB, a master regulator of inflammatory gene expression, provides a key mechanism for its anti-inflammatory actions.
Data Presentation: Anti-inflammatory Effects of this compound
| Target | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| TNF-α Production | Human whole blood | None (unstimulated) | 10⁻³ M | Significant suppression | [4] |
| TNF-α Production | Human whole blood | None (unstimulated) | 10⁻⁵ M | Significant suppression | [4] |
| IL-8 Production | Human whole blood | None (unstimulated) | 10⁻³ M | Significant suppression | [4] |
| IL-8 Production | Human whole blood | None (unstimulated) | 10⁻⁵ M | Significant suppression | [4] |
| IL-10 Production | Human whole blood | LPS + PHA | 10⁻³ M and 10⁻⁵ M | Significant enhancement | [4] |
| IL-1β mRNA | Primary rat mixed glial cells | LPS | Wide range of concentrations | Diminished expression | [3] |
| TNF-α mRNA | Primary rat mixed glial cells | LPS | Wide range of concentrations | Diminished expression | [3] |
| NF-κB p65 translocation | Primary rat mixed glial cells | LPS | Not specified | Decreased translocation | [3] |
Experimental Protocols
2.3.1. Measurement of Cytokine Production in Whole Blood Culture
-
Objective: To quantify the in vitro effect of this compound on cytokine production.
-
Methodology:
-
Whole blood samples are collected from healthy volunteers.
-
The blood is diluted and stimulated with lipopolysaccharide (LPS) and phytohemagglutinin (PHA) to induce cytokine production.
-
This compound is added to the cultures at various concentrations (e.g., 10⁻³ M and 10⁻⁵ M).
-
After an incubation period, the supernatants are collected.
-
Cytokine levels (e.g., TNF-α, IL-8, IL-10) are quantified using specific enzyme-linked immunosorbent assays (ELISA).[4]
-
2.3.2. NF-κB p65 Translocation Assay
-
Objective: To visualize and quantify the effect of this compound on NF-κB nuclear translocation.
-
Methodology:
-
Primary mixed glial cells are cultured on coverslips.
-
The cells are pre-treated with this compound before being stimulated with LPS.
-
After stimulation, the cells are fixed and permeabilized.
-
Immunocytochemistry is performed using an antibody specific for the p65 subunit of NF-κB.
-
The subcellular localization of p65 is visualized using fluorescence microscopy, and the percentage of cells with nuclear p65 is quantified.[3]
-
Signaling Pathway Diagram
Figure 1: this compound's inhibition of NF-κB signaling.
Neuroprotective and Neurogenic Effects
Beyond its immediate effects on neurotransmitter levels, this compound has been shown to promote neuronal survival and growth through the modulation of key signaling pathways and neurotrophic factors.
Upregulation of Anti-apoptotic Proteins
This compound enhances the expression of the anti-apoptotic protein Bcl-2. In cultured neural stem cells (NSCs), treatment with 50 μM this compound led to a significant increase in Bcl-2 mRNA levels, with a 5.5-fold increase at day 3 and a 10.6-fold increase at day 5.[5] This upregulation of Bcl-2 is crucial for protecting neurons from apoptotic cell death.
Activation of the Extracellular Signal-Regulated Kinase (ERK) Pathway
The neuroprotective effects of this compound are linked to its activation of the ERK1/2 signaling pathway. The upregulation of Bcl-2 by this compound is mediated through the phosphorylation and activation of ERK1/2.[5] This pathway is a central regulator of cell proliferation, differentiation, and survival.
Enhancement of Brain-Derived Neurotrophic Factor (BDNF) Levels
This compound has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neurogenesis, synaptic plasticity, and neuronal survival. Chronic administration of this compound has been found to up-regulate BDNF levels in the hippocampus of chronically stressed mice.[1]
Data Presentation: Neuroprotective and Neurogenic Effects of this compound
| Target | Cell/Tissue Type | This compound Concentration/Dose | Observed Effect | Reference |
| Cell Viability | Neural Stem Cells | 50 µM | Increased | [5] |
| Bcl-2 mRNA | Neural Stem Cells | 50 µM | 5.5-fold increase (day 3), 10.6-fold increase (day 5) | [5] |
| ERK1/2 | Neural Stem Cells | Not specified | Increased phosphorylation | [5] |
| BDNF | Mouse Hippocampus | 40 mg/kg (i.p.) | Upregulated levels | [1] |
Experimental Protocols
3.4.1. Quantification of Bcl-2 mRNA Expression
-
Objective: To measure the change in Bcl-2 gene expression following this compound treatment.
-
Methodology:
-
Neural stem cells are cultured and treated with this compound (e.g., 50 µM) for different time points.
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR (qRT-PCR) is conducted using primers specific for Bcl-2 and a reference gene (e.g., GAPDH).
-
The relative expression of Bcl-2 mRNA is calculated using the comparative Ct method.[5]
-
3.4.2. Western Blot for ERK1/2 Phosphorylation
-
Objective: To detect the activation of the ERK1/2 pathway.
-
Methodology:
-
Cells are treated with this compound for various durations.
-
Total protein is extracted, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[5]
-
Signaling Pathway Diagram
Figure 2: this compound-induced ERK/Bcl-2 signaling.
Antioxidant Properties
Oxidative stress is increasingly recognized as a contributor to the pathophysiology of depression. This compound exhibits antioxidant properties by modulating the activity of key antioxidant enzymes and reducing markers of oxidative damage.
Modulation of Antioxidant Enzymes
In a rat model of indomethacin-induced gastric ulcers, this compound demonstrated significant antioxidant effects. At doses of 10, 20, 40, 80, and 150 mg/kg, it was shown to increase the levels of glutathione (GSH) and the activity of superoxide dismutase (SOD).
Reduction of Oxidative Stress Markers
In the same study, this compound was found to decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reduce the activity of myeloperoxidase (MPO), an enzyme that generates reactive oxygen species.
Data Presentation: Antioxidant Effects of this compound
| Parameter | Tissue | This compound Doses (mg/kg) | Observed Effect | Reference |
| Glutathione (GSH) | Rat Stomach | 10, 20, 40, 80, 150 | Increased | |
| Superoxide Dismutase (SOD) Activity | Rat Stomach | 10, 20, 40, 80, 150 | Increased | |
| Malondialdehyde (MDA) | Rat Stomach | 10, 20, 40, 80, 150 | Decreased | |
| Myeloperoxidase (MPO) Activity | Rat Stomach | 10, 20, 40, 80, 150 | Decreased |
Experimental Protocols
4.3.1. Measurement of Antioxidant Enzyme Activity
-
Objective: To quantify the effect of this compound on the activity of antioxidant enzymes.
-
Methodology:
-
Tissue homogenates are prepared from control and this compound-treated animals.
-
SOD Activity: Assayed by monitoring the inhibition of the reduction of nitroblue tetrazolium by the xanthine-xanthine oxidase system.
-
Catalase Activity: Determined by measuring the rate of H₂O₂ decomposition.
-
Glutathione Peroxidase (GPx) Activity: Measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH.
-
4.3.2. Measurement of Malondialdehyde (MDA)
-
Objective: To assess lipid peroxidation.
-
Methodology:
-
Tissue homogenates are reacted with thiobarbituric acid (TBA) at high temperature and acidic pH.
-
The resulting pink-colored MDA-TBA adduct is measured spectrophotometrically.
-
Inhibition of Cytochrome P450 Enzymes
This compound is known to interact with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. This interaction can have significant clinical implications.
Inhibition of CYP1A2, CYP2C19, and CYP2D6
In vitro and in vivo studies have demonstrated that this compound is a reversible inhibitor of CYP1A2, CYP2C19, and CYP2D6.[6] The inhibition of these enzymes can lead to drug-drug interactions when this compound is co-administered with drugs that are substrates for these CYPs.
Data Presentation: Inhibition of Cytochrome P450 Enzymes by this compound
| Enzyme | Inhibition Type | Ki Value | Reference |
| CYP1A2 | Reversible | Data not yet available | [6] |
| CYP2C19 | Reversible | Data not yet available | [6][7] |
| CYP2D6 | Reversible | Data not yet available | [6] |
Note: While inhibition is confirmed, specific Ki values were not available in the reviewed literature at the time of this guide's compilation. Further research is warranted to quantify these interactions precisely.
Experimental Protocols
5.2.1. In Vitro CYP Inhibition Assay
-
Objective: To determine the inhibitory potential and kinetics (Ki) of this compound on specific CYP isoforms.
-
Methodology:
-
Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.
-
A probe substrate specific for the CYP isoform of interest is incubated with the enzyme in the presence of various concentrations of this compound.
-
The formation of the metabolite of the probe substrate is measured using LC-MS/MS.
-
The IC50 value is determined, and from this, the Ki value can be calculated using the Cheng-Prusoff equation, assuming competitive inhibition.
-
Workflow Diagram
Figure 3: Workflow for determining CYP inhibition.
Conclusion
The pharmacological profile of this compound is considerably more complex than its classification as a simple MAO-A inhibitor would suggest. Its ability to modulate neuroinflammatory responses, exert neuroprotective and neurogenic effects, and exhibit antioxidant properties highlights a range of therapeutic actions that likely contribute to its clinical efficacy. Furthermore, its interactions with the cytochrome P450 system underscore the importance of considering its broader pharmacological context in clinical practice.
This technical guide provides a foundational understanding of these non-MAO-A targets. It is our hope that the compiled data, detailed methodologies, and pathway diagrams will serve as a valuable resource for the scientific community, stimulating further research to fully elucidate the intricate mechanisms of this compound and to explore its potential in novel therapeutic applications. The multifaceted nature of this compound's interactions warrants a continued and deeper investigation into its molecular pharmacology.
References
- 1. This compound up-regulates proliferation of hippocampal progenitor cells in chronically stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts anti-inflammatory effect in lipopolysaccharide-activated primary mixed glial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro immunosuppressive effects of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound upregulated Bcl-2 expression and induced neural stem cell differentiation into serotoninergic neuron via extracellular-regulated kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a substrate of CYP2C19 and an inhibitor of CYP2C19, CYP2D6, and CYP1A2: a panel study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. g-standaard.nl [g-standaard.nl]
The Core Structure-Activity Relationship of Moclobemide for Selective MAO-A Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moclobemide, a benzamide derivative containing a morpholine moiety, is a well-established reversible inhibitor of monoamine oxidase A (MAO-A), belonging to the RIMA (Reversible Inhibitor of Monoamine Oxidase A) class of antidepressants.[1][2] Its clinical efficacy in treating depression and social anxiety stems from its ability to selectively inhibit MAO-A, leading to an increase in the synaptic levels of key neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2] Understanding the intricate relationship between this compound's chemical structure and its inhibitory activity against MAO-A is paramount for the rational design of novel, more potent, and selective inhibitors with improved therapeutic profiles. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core structural requirements for its pharmacological action.
Core Structural Features and Mechanism of Action
This compound's interaction with MAO-A is characterized as a "slow-binding" inhibition, which involves an initial competitive binding phase followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex.[3] This reversible, non-covalent interaction is a key feature of RIMAs, distinguishing them from older, irreversible MAO inhibitors and contributing to their improved safety profile.[4]
The fundamental pharmacophore of this compound for MAO-A inhibition consists of three key components:
-
The Benzamide Moiety: The central benzamide core serves as a crucial scaffold for the molecule.
-
The Morpholine Ring: This heterocyclic ring is considered a key structural element necessary for its antidepressant activity.[5]
-
The p-Chloro Substituent: An electronegative group on the phenyl ring is important for binding to MAO-A.[5]
Superimposition studies with monoamine neurotransmitters like norepinephrine and serotonin suggest that the phenyl ring, the electronegative substituent, and the terminal amine group of this compound are the primary recognition elements for its binding to the active site of MAO-A.[5]
Quantitative Structure-Activity Relationship Data
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) | Reference |
| This compound | 6.061 ± 0.262 | >1000 | >165 | [6][7] |
| 10 | - | - | [7] | |
| Clorgyline (Reference) | 0.062 ± 0.002 | - | - | [6] |
Note: IC50 values can vary between different experimental setups. The data presented here are for comparative purposes.
The high IC50 value for MAO-B highlights the significant selectivity of this compound for the MAO-A isoform.[7]
Structure-Activity Relationship Insights
Based on the available literature, the following SAR principles for this compound and related benzamide derivatives can be outlined:
The Benzamide Core
The amide linkage is a critical feature. Bioisosteric replacement of the amide group in this compound has been explored to identify novel MAO inhibitors, suggesting its importance in maintaining the correct orientation and electronic properties for binding.
The Morpholine Ring
The morpholine ring is considered a vital component for the antidepressant activity of this compound.[5][8] Its role is likely multifaceted, contributing to the overall physicochemical properties of the molecule, such as solubility and the ability to form hydrogen bonds, which can influence its pharmacokinetic and pharmacodynamic profile.[9] The nitrogen atom within the morpholine ring is a key basic center.
The Phenyl Ring and Substituents
The presence of an electronegative substituent at the para-position of the phenyl ring, such as the chlorine atom in this compound, is a recurring feature in potent MAO-A inhibitors.[5] This suggests that this region of the molecule is involved in important interactions within the MAO-A active site. Modifications to the substituents on the benzoyl group have been shown to markedly influence the activity of related N-[(2-morpholinyl)alkyl]benzamides.[10] For some analogs of other MAO inhibitors, bulky substituents on the phenyl ring were found to favor selectivity for MAO-A, suggesting that the substrate binding site of MAO-A contains a larger lipophilic pocket than MAO-B.[11]
Experimental Protocols
The determination of MAO-A inhibitory activity is crucial for SAR studies. The following are detailed methodologies for commonly cited experiments:
In Vitro MAO-A Inhibition Assay (Spectrophotometric Method)
This continuous spectrophotometric method is widely used for its accuracy and relative simplicity.
Principle: This assay measures the activity of MAO-A by monitoring the oxidative deamination of a specific substrate, kynuramine. The product of this reaction, 4-hydroxyquinoline, can be detected spectrophotometrically at 316 nm. The reduction in the rate of 4-hydroxyquinoline formation in the presence of an inhibitor is used to determine the inhibitory potency (IC50).
Materials:
-
MAO-A enzyme source (e.g., human recombinant MAO-A, rat liver mitochondria)
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading at 316 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the MAO-A enzyme in potassium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Assay Mixture Preparation: In a cuvette, combine the potassium phosphate buffer, the MAO-A enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate to the cuvette.
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 316 nm over time (e.g., for 10-20 minutes) at 37°C.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. The percent inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro MAO-A Inhibition Assay (Radiochemical Method)
This method offers high sensitivity and is considered a gold standard for MAO activity measurement.
Principle: This assay quantifies MAO-A activity by measuring the conversion of a radiolabeled substrate (e.g., [14C]-5-hydroxytryptamine, a specific substrate for MAO-A) to its corresponding radiolabeled deaminated product. The inhibitor's potency is determined by its ability to reduce the formation of the radiolabeled product.
Materials:
-
MAO-A enzyme source
-
Radiolabeled substrate (e.g., [14C]-5-HT)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Stopping solution (e.g., 2N HCl)
-
Extraction solvent (e.g., ethyl acetate/toluene mixture)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine the phosphate buffer, MAO-A enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Add the radiolabeled substrate to each tube to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the stopping solution (e.g., 2N HCl).
-
Product Extraction: Add the extraction solvent to separate the deaminated product (which is extracted into the organic phase) from the unreacted substrate (which remains in the aqueous phase).
-
Quantification: An aliquot of the organic phase is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of product formed is calculated from the measured radioactivity. The percent inhibition and IC50 values are determined as described in the spectrophotometric method.
Visualizing Core Relationships
To better illustrate the conceptual framework of this compound's SAR and the experimental workflow, the following diagrams are provided.
Conclusion
The structure-activity relationship of this compound for MAO-A inhibition is centered around its benzamide scaffold, the essential morpholine ring, and the substituted phenyl group. While a comprehensive quantitative SAR dataset for a wide range of analogs is not extensively documented in public literature, the available information strongly indicates that these three moieties are critical for its selective and reversible inhibitory activity. Further research involving the systematic modification of each of these components and the generation of corresponding quantitative inhibitory data would be invaluable for the development of the next generation of RIMA antidepressants with enhanced efficacy and safety profiles. The detailed experimental protocols provided herein offer a robust framework for conducting such future SAR studies.
References
- 1. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action and characteristics of monoamine oxidase-A inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-lactancia.org [e-lactancia.org]
- 5. Synthesis, conformational analysis and antidepressant activity of this compound new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of flexible analogs of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and of N-methyl-4-phenylpyridinium with highly purified monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Clinical and Preclinical Development of Moclobemide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moclobemide (p-chloro-N-(2-morpholinoethyl)-benzamide) is a reversible inhibitor of monoamine oxidase A (RIMA) developed for the treatment of major depressive disorder and social anxiety.[1] Unlike the earlier generation of irreversible monoamine oxidase inhibitors (MAOIs), this compound's reversible and selective nature for MAO-A offers a significantly improved safety and tolerability profile, particularly concerning the potentiation of the pressor response to dietary tyramine (the "cheese effect").[2] This guide provides a comprehensive overview of the core preclinical and early-stage clinical development of this compound, focusing on its pharmacological properties, toxicological profile, and early human trial data.
Preclinical Development
The preclinical evaluation of this compound established its fundamental mechanism of action, selectivity, and safety profile, paving the way for clinical investigation.
Pharmacodynamics
This compound's primary pharmacodynamic action is the selective and reversible inhibition of MAO-A. This enzymatic inhibition leads to a decrease in the metabolism of key neurotransmitters, namely serotonin, norepinephrine, and to a lesser extent, dopamine, in the central nervous system. The resulting increase in the synaptic availability of these monoamines is believed to be the primary mechanism behind its antidepressant and anxiolytic effects.
The selectivity of this compound for MAO-A over MAO-B is a cornerstone of its pharmacological profile. This was established through in vitro enzyme inhibition assays.
Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition of this compound
| Enzyme | IC50 (µM) |
| MAO-A | 1.0 |
| MAO-B | >100 |
IC50: Half maximal inhibitory concentration.
Experimental Protocol: In Vitro MAO Inhibition Assay
A fluorometric method was employed to determine the in vitro inhibition of MAO-A and MAO-B by this compound using rat brain mitochondria as the enzyme source.
-
Enzyme Preparation: Mitochondria were isolated from rat brain tissue homogenates through differential centrifugation. The final mitochondrial pellet was resuspended in a phosphate buffer (pH 7.4).
-
Assay Conditions: The reaction mixture contained the mitochondrial preparation, this compound at various concentrations, and a phosphate buffer in a 96-well plate.
-
Substrates: Kynuramine was used as a non-selective substrate for both MAO-A and MAO-B. Alternatively, specific substrates such as serotonin (for MAO-A) and phenylethylamine (for MAO-B) can be used.
-
Incubation: The reaction was initiated by the addition of the substrate and incubated at 37°C for a specified period.
-
Detection: The enzymatic reaction produces hydrogen peroxide, which in the presence of a suitable probe (e.g., Amplex Red) and horseradish peroxidase, generates a fluorescent product (resorufin). The fluorescence was measured using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The concentration of this compound that produced 50% inhibition of the enzyme activity (IC50) was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Toxicology
Preclinical toxicology studies were conducted to assess the safety profile of this compound.
Acute toxicity studies were performed in rodents to determine the median lethal dose (LD50).
Table 2: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 1300 |
| Mouse | Oral | 730 |
Repeat-dose toxicity studies in rats and dogs (species not always specified in readily available literature) were conducted to evaluate the effects of longer-term exposure to this compound. These studies are essential for identifying potential target organs for toxicity and establishing a no-observed-adverse-effect level (NOAEL). While specific detailed findings from these GLP-compliant studies are often proprietary, published reviews indicate that this compound was well-tolerated in these studies, with no evidence of significant organ toxicity at therapeutic dose levels.[3]
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For this compound, these studies focused on the cardiovascular, respiratory, and central nervous systems. The results of these studies showed that this compound has no clinically significant effects on heart rate, blood pressure, ECG, or respiratory function at therapeutic doses.[4]
Early-Stage Clinical Development
Phase I and early Phase II clinical trials in healthy volunteers and patients were crucial for understanding the pharmacokinetics, safety, and tolerability of this compound in humans.
Pharmacokinetics
Phase I studies in healthy volunteers evaluated the safety and pharmacokinetic profile of this compound following single ascending doses and multiple ascending doses.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) |
| 100 | 849 | 0.82 | Not specified | 1.5 |
| 150 | No significant difference from 100 mg | No significant difference from 100 mg | No significant difference from 100 mg | No significant difference from 100 mg |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Data is based on a study with 100 mg and 150 mg single doses.[5]
Table 4: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Multiple Doses)
| Dosing Regimen | Mean Accumulation Factor (Cmax) | Mean Accumulation Factor (AUC) |
| 150 mg three times daily for 15 days | 1.85 | 3.0 |
Data from a study in 14 healthy volunteers.[5]
The absolute oral bioavailability of this compound increases with multiple dosing due to the saturation of first-pass metabolism.
Table 5: Bioavailability of this compound
| Dosing | Mean Absolute Oral Bioavailability |
| Single 150 mg dose | 66-69% |
| Multiple dosing | ~90% |
Data from a study in 14 healthy volunteers.[5]
Tyramine Pressor Response Studies
A key aspect of the early clinical development of this compound was to quantify its interaction with dietary tyramine.
Table 6: Tyramine Pressor Response with this compound
| Treatment | Mean Tyramine Dose to Increase Systolic Blood Pressure by ≥30 mmHg |
| This compound | >100 mg (when taken with food) |
| Irreversible MAOIs | Significantly lower, often requiring dietary restrictions |
Experimental Protocol: Clinical Tyramine Challenge
-
Subject Population: Healthy volunteers.
-
Study Design: A randomized, placebo-controlled, crossover study design is often employed.
-
This compound Administration: Subjects receive a therapeutic dose of this compound (e.g., 150 mg three times daily) for a specified period to reach steady-state concentrations.
-
Tyramine Administration: On the challenge day, subjects consume a standardized meal with a known amount of tyramine. In some studies, this has been achieved by adding tyramine to cheese (e.g., Camembert).[6] The dose of tyramine is escalated in subsequent challenges.
-
Blood Pressure Monitoring: Blood pressure and heart rate are monitored at regular intervals before and after the tyramine challenge.
-
Endpoint: The primary endpoint is the dose of tyramine required to produce a prespecified increase in systolic blood pressure (e.g., ≥30 mmHg) from baseline.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Phase I SAD/MAD Study
Caption: Phase I SAD/MAD Clinical Trial Workflow.
Conclusion
The early-stage preclinical and clinical development of this compound successfully characterized it as a selective and reversible inhibitor of MAO-A. Preclinical studies demonstrated its specific mechanism of action and a favorable safety profile. Early clinical trials in healthy volunteers confirmed its pharmacokinetic properties, including a dose-dependent increase in exposure and an increase in bioavailability with multiple dosing. Crucially, these studies established a significantly lower risk of tyramine-induced hypertensive crises compared to older, irreversible MAOIs. This comprehensive early-stage evaluation provided a solid foundation for the further clinical development of this compound as a valuable therapeutic option for depression and social anxiety.
References
- 1. This compound: therapeutic use and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound on the pharmacokinetics of the 5-HT1B/1D agonist rizatriptan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Evolution, Pharmacodynamic, and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiocirculatory effects of this compound (Ro 11-1163), a new reversible, a short-acting MAO-inhibitor with preferential type A inhibition, in healthy volunteers and depressive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound after single and multiple oral dosing with 150 milligrams 3 times daily for 15 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of this compound, a new reversible monoamine oxidase inhibitor with oral tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Moclobemide's Enduring Legacy: A Paradigm Shift in Antidepressant Research
A Technical Guide on the First Reversible Inhibitor of Monoamine Oxidase-A (RIMA)
Introduction
The journey of antidepressant drug discovery has been marked by serendipitous findings and rational drug design, leading to progressively safer and more effective treatments for depressive disorders. A pivotal moment in this evolution was the development of moclobemide, a benzamide derivative that introduced the concept of reversible and selective inhibition of monoamine oxidase-A (MAO-A).[1][2][3] Unlike its predecessors, the irreversible and non-selective MAO inhibitors (MAOIs), this compound offered a significantly improved safety profile, particularly regarding the infamous "cheese reaction," a hypertensive crisis triggered by tyramine-rich foods.[2][4] This breakthrough revitalized interest in MAO inhibition as a therapeutic strategy and carved a distinct niche for a new class of antidepressants: the Reversible Inhibitors of Monoamine Oxidase-A (RIMAs).[5][6] This technical guide delves into the core pharmacological properties of this compound, details the experimental protocols that defined its characterization, and evaluates its transformative role in the landscape of antidepressant research.
From Irreversible Inhibition to Reversible Selectivity: A Historical Perspective
The first generation of MAOIs, discovered serendipitously in the 1950s, were revolutionary in treating depression.[7][8][9][10] However, their utility was hampered by their irreversible and non-selective nature, which led to a high risk of drug and food interactions.[5][7] The irreversible binding to both MAO-A and MAO-B enzymes meant that the body's ability to metabolize dietary pressor amines like tyramine was severely compromised, leading to potentially fatal hypertensive crises.[] This significant drawback relegated these effective drugs to second or third-line treatments.[7]
The quest for safer alternatives led to the development of selective and reversible inhibitors. This compound, first introduced for medical use in 1989, emerged as the pioneer in this new class.[1][5] Its ability to selectively and reversibly inhibit MAO-A allowed for a safer pharmacological profile.[2][4] In the presence of high concentrations of tyramine, this compound can be displaced from the enzyme, allowing for the metabolism of the pressor amine and thus mitigating the risk of a hypertensive reaction.[1][12] This pivotal development represented a significant advancement in antidepressant therapy, offering a safer MAO-inhibiting option for patients.[2][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. An update of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Evolution, Pharmacodynamic, and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some basic aspects of reversible inhibitors of monoamine oxidase-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Reversible Inhibitors of Monoamine Oxidase-A (RIMAs): Robust, Reversible Inhibition of Human Brain MAO-A by CX157 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychotropical.com [psychotropical.com]
- 9. journals.healio.com [journals.healio.com]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 12. Reddit - The heart of the internet [reddit.com]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of Moclobemide
Abstract
Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of major depressive disorder and social anxiety disorder.[1][2] Its mechanism of action involves the selective, reversible inhibition of the monoamine oxidase A (MAO-A) enzyme, which leads to an increase in the levels of key neurotransmitters such as serotonin and norepinephrine.[3][4] This document provides a detailed protocol for the laboratory synthesis of this compound, primarily focusing on the widely utilized method involving the reaction of 4-chlorobenzoyl chloride with 4-(2-aminoethyl)morpholine.[5][6] This one-step synthesis is robust, proceeds in high yield, and is suitable for educational and research laboratory settings.[7] Additional information on alternative synthesis strategies and the compound's mechanism of action is also provided for a comprehensive overview.
Mechanism of Action: Reversible Inhibition of MAO-A
This compound's therapeutic effect stems from its ability to selectively and reversibly inhibit monoamine oxidase A (MAO-A).[4] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and to a lesser extent, dopamine.[2][4] By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft.[8] This enhanced neurotransmitter availability helps to alleviate the symptoms of depression.[4] The reversibility of the inhibition is a key feature of this compound, which allows tyramine (found in certain foods) to displace the drug from MAO-A, significantly reducing the risk of the hypertensive crisis ("cheese effect") associated with older, irreversible MAOIs.[2]
Caption: Mechanism of action for this compound.
Primary Synthesis Protocol: Amide Coupling
The most common and direct synthesis of this compound involves a nucleophilic acyl substitution reaction.[6] In this procedure, the amine group of 4-(2-aminoethyl)morpholine attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.[6] The reaction is typically performed in a suitable solvent and may use a mild base like pyridine to neutralize the hydrochloric acid byproduct.[5][9]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-chlorobenzoyl chloride | 175.01 | 0.54 mL (0.75 g) | 4.3 | Lachrymator, handle with care[6] |
| 4-(2-aminoethyl)morpholine | 130.19 | 0.75 mL (0.74 g) | 5.7 | |
| Dichloromethane (DCM) | 84.93 | ~32.5 mL | - | Solvent |
| Pyridine (optional base) | 79.10 | 200 mL for 0.2 mol scale | - | Dry; can be substituted with triethylamine[9] |
| Concentrated NH₄OH | 35.05 | 10 mL | - | For conversion to free base[6] |
| Anhydrous Na₂SO₄ | 142.04 | ~20 g | - | Drying agent[9] |
| 2-Propanol/Water | - | As needed | - | Recrystallization solvent[9] |
Note: Quantities from reference[6] are for a microscale synthesis. For a larger scale (0.2 mol), quantities from reference[9] can be adapted.
Experimental Procedure
The overall workflow involves the initial reaction, isolation of the hydrochloride salt, and subsequent conversion to the neutral this compound base.
Caption: General workflow for this compound synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a flask, dissolve 4-(2-aminoethyl)morpholine (0.75 mL, 5.7 mmol) in dichloromethane (10 mL). Cool the mixture in an ice bath.[6]
-
Reagent Addition: Slowly add a solution of 4-chlorobenzoyl chloride (0.54 mL, 4.3 mmol) in dichloromethane (2.5 mL) dropwise to the cooled amine solution while stirring.[6]
-
Reaction: After the addition is complete, allow the reaction to proceed overnight with continuous stirring at room temperature.[9]
-
Isolation of Hydrochloride Salt: The initial product formed is the hydrochloride salt of this compound.[6][7] The solvent (dichloromethane and/or pyridine) is removed under reduced pressure using a rotary evaporator.[9] Toluene can be added and evaporated to help remove residual pyridine.[10]
-
Purification of Salt (Optional but Recommended): The crude salt can be purified by recrystallization from a solvent mixture such as 9:1 2-propanol/water.[9]
-
Conversion to Neutral this compound: The purified salt is dissolved in a biphasic mixture of dichloromethane (10 mL) and water (10 mL). Concentrated ammonium hydroxide solution (or 3M KOH[9]) is added until the aqueous layer is basic (pH ~10), which deprotonates the salt to form the neutral free base.[6]
-
Extraction and Drying: The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted again with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate.[6][9]
-
Final Product Isolation: The drying agent is removed by filtration, and the dichloromethane is evaporated under reduced pressure to yield this compound as a white solid.[6][9]
Results and Characterization
| Parameter | Expected Value | Reference |
| Yield | 47% (microscale) to 84% (larger scale) | [6][9] |
| Appearance | White clumpy powder / Opaque white solid | [6] |
| Melting Point | 137-139 °C | [6] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.71 (d, 2H), 7.40 (d, 2H), 6.82 (s, 1H), 3.72 (t, 4H), 3.54 (t, 2H), 2.59 (t, 2H), 2.50 (t, 4H) | [6] |
| ¹³C NMR (CDCl₃) | δ (ppm): 166.3, 137.6, 132.9, 128.9, 128.3, 66.9, 56.7, 53.2, 36.1 | [6] |
| IR (ATR) | ν (cm⁻¹): 3272, 3115, 2943, 2811, 1610, 1588, 1475, 1114, 783 | [6] |
Alternative Synthesis Routes
While the amide coupling of 4-chlorobenzoyl chloride is the most direct method, other strategies have been developed, which may offer advantages in terms of starting material availability, cost, or environmental impact.
-
Iron-Catalyzed Synthesis: A method using an iron catalyst (Fe(NO₃)₃·9H₂O) has been reported for the synthesis of this compound from a nitrile and an amine.[11]
-
Multi-step Synthesis from Ethanolamine: A process starting from ethanolamine has been disclosed, which proceeds through a 2-bromoethylammonium bromide intermediate.[12]
-
Biocatalytic Synthesis: An enzymatic approach using the amide bond synthetase McbA has been demonstrated for the coupling of 4-chlorobenzoic acid and 4-(2-aminoethyl)morpholine, offering a green chemistry alternative.[13]
-
Route via 2-aminoethyl hydrogen sulfate: A patented method involves reacting 2-aminoethyl hydrogen sulfate with p-chlorobenzoyl chloride, followed by a reaction with morpholine.[14]
These alternative routes highlight the versatility of chemical synthesis in accessing important pharmaceutical compounds and provide opportunities for process optimization and development.
References
- 1. This compound | C13H17ClN2O2 | CID 4235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of this compound [designer-drug.com]
- 10. Synthesis of this compound [erowid.org]
- 11. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06391G [pubs.rsc.org]
- 12. CN101759667A - Preparation method of novel antidepressant this compound - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN1052977C - Method for preparing this compound - Google Patents [patents.google.com]
Application Notes and Protocols for HPLC Detection of Moclobemide in Plasma and Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Moclobemide in plasma and brain tissue using High-Performance Liquid Chromatography (HPLC) with UV detection. These methods are suitable for pharmacokinetic studies, drug monitoring, and preclinical research.
Introduction
This compound is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression and social anxiety. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. The following protocols describe validated HPLC-UV methods for the determination of this compound in plasma and a well-established method for its extraction and analysis from brain tissue.
Method for this compound Detection in Plasma
This section outlines a robust HPLC-UV method for the quantification of this compound in human plasma, adapted from validated published methods.[1][2]
Experimental Protocol: Plasma Sample Analysis
2.1.1. Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction (LLE) procedure is a reliable method for extracting this compound from plasma.[1]
-
To 1.0 mL of human plasma in a centrifuge tube, add a known concentration of an appropriate internal standard (e.g., phenacetin).
-
Alkalinize the plasma sample by adding a suitable volume of a basic solution (e.g., 1M NaOH) to reach a pH > 10.
-
Add 5 mL of dichloromethane as the extraction solvent.[1]
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
2.1.2. Chromatographic Conditions
The following chromatographic conditions have been shown to provide good separation and detection of this compound.[1][2]
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (25:75, v/v), adjusted to pH 2.7 with ortho-phosphoric acid[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (approximately 25°C) |
| Detection Wavelength | 239 nm[1] |
| Injection Volume | 20 µL |
Data Presentation: Plasma Method Validation Parameters
The following table summarizes typical validation parameters for the HPLC-UV method for this compound in plasma, as reported in the literature.[1]
| Parameter | Result |
| Linearity Range | 20 - 2500 ng/mL |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Quantification (LOQ) | 10 ng/mL[1] |
| Within-day Precision (CV%) | < 5% |
| Between-day Precision (CV%) | < 7% |
| Accuracy (RE%) | < 10% |
| Recovery | > 85% |
Method for this compound Detection in Brain Tissue
This protocol provides a method for the extraction and subsequent HPLC-UV analysis of this compound from brain tissue. The sample preparation is based on established techniques for drug extraction from brain homogenates, and the chromatographic conditions are adapted from the validated plasma method.
Experimental Protocol: Brain Tissue Analysis
3.1.1. Sample Preparation: Homogenization and Protein Precipitation
-
Accurately weigh a portion of the brain tissue (e.g., 100 mg).
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a 1:4 (w/v) ratio using a mechanical homogenizer.
-
To 1.0 mL of the brain homogenate, add an appropriate internal standard.
-
Precipitate the proteins by adding 2.0 mL of a precipitating agent like acetonitrile or perchloric acid.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
3.1.2. Chromatographic Conditions
The chromatographic conditions for the analysis of this compound in brain tissue extracts are the same as those described for the plasma analysis in section 2.1.2.
Data Presentation: Brain Tissue Method Considerations
Validation of the method for brain tissue should be performed to determine the following parameters. Expected performance is based on similar bioanalytical methods.
| Parameter | Expected Result |
| Linearity Range | To be determined (e.g., 50 - 5000 ng/g of tissue) |
| Correlation Coefficient (r) | > 0.99 |
| Limit of Quantification (LOQ) | To be determined |
| Precision (CV%) | < 15% |
| Accuracy (RE%) | Within ±15% |
| Recovery | > 80% |
Experimental Workflow Visualization
The following diagrams illustrate the experimental workflows for the analysis of this compound in plasma and brain tissue.
References
Application Notes and Protocols for the Use of Moclobemide in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA), a class of antidepressants that increases the synaptic availability of key neurotransmitters implicated in the pathophysiology of depression, namely serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] Its mechanism of action involves the selective and short-lasting inhibition of MAO-A, the enzyme responsible for the degradation of these monoamines in the brain.[1][2] This document provides detailed application notes and protocols for the use of this compound in established preclinical animal models of depression, designed to guide researchers in the consistent and effective evaluation of its antidepressant-like properties.
I. Mechanism of Action and Signaling Pathway
This compound's primary pharmacological action is the reversible inhibition of monoamine oxidase A (MAO-A).[2][3] This leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft. The enhanced availability of serotonin, norepinephrine, and to a lesser extent, dopamine, results in increased activation of their respective postsynaptic receptors, which is believed to mediate the antidepressant effects.[1][2] Chronic administration of MAO-A inhibitors like this compound can also lead to downstream adaptations, including the downregulation of β-adrenoceptors.[1]
II. Preclinical Animal Models and Experimental Protocols
This compound has been validated in several rodent models of depression. The following protocols are based on methodologies reported in the scientific literature.
A. Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant activity.[4] Animals are placed in an inescapable cylinder of water, and the duration of immobility is measured as an indicator of a depressive-like state. Antidepressants, including this compound, typically reduce this immobility time.[5][6]
Experimental Workflow:
Detailed Protocol:
-
Apparatus: A transparent glass or plastic cylinder (e.g., 20 cm in diameter, 30 cm in height) filled with water (24-30°C) to a depth of 15 cm.[7][8] The depth should be sufficient to prevent the animal from touching the bottom with its tail or feet.[7]
-
Animals: Male mice (e.g., BALB/c) are commonly used.[5] Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and allowed to acclimate for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., 2.5 mg/kg or 15 mg/kg, intraperitoneally) or vehicle (e.g., saline) 30-60 minutes before the test.[6] Both short-term (3 days) and long-term (14 days) treatment regimens have been shown to be effective.[6]
-
Test Procedure:
-
Gently place each mouse into the cylinder.
-
The total duration of the test is typically 6 minutes.[8]
-
Behavior is often recorded for the entire duration, but the analysis of immobility is typically performed on the last 4 minutes of the test.[8]
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis: The duration of immobility is scored by a trained observer blind to the treatment conditions. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group indicates an antidepressant-like effect.
B. Chronic Mild Stress (CMS) Model
The CMS model is considered to have high face and predictive validity for depression.[9] It involves exposing rodents to a series of unpredictable, mild stressors over a prolonged period (e.g., several weeks), leading to anhedonia, a core symptom of depression. Anhedonia is typically measured by a decrease in the consumption of a palatable sucrose solution.
Experimental Workflow:
Detailed Protocol:
-
Animals: Male rats (e.g., Wistar) are often used.[10]
-
Baseline Measurement: Before the stress period, train the rats to consume a 1% sucrose solution. Establish a baseline sucrose preference by giving them a choice between two bottles (one with 1% sucrose and one with water) for a defined period (e.g., 24 hours).
-
CMS Procedure: For a period of 3 to 9 weeks, expose the animals to a variety of mild, unpredictable stressors.[9][10] Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation
-
Wet bedding
-
Reversal of the light/dark cycle[11]
-
-
Drug Administration: this compound (e.g., 20 mg/kg, twice daily) or vehicle is administered throughout the stress period.[10][12]
-
Sucrose Preference Testing: At regular intervals (e.g., weekly), measure sucrose preference to monitor the development of anhedonia and the therapeutic effect of this compound.
-
Data Analysis: A significant reduction in sucrose preference in the stressed vehicle group compared to non-stressed controls indicates the induction of an anhedonic state. A reversal or prevention of this deficit in the this compound-treated group demonstrates its antidepressant-like efficacy.[10][12]
III. Quantitative Data Summary
The following tables summarize quantitative findings from studies using this compound in animal models of depression.
Table 1: Effects of this compound in the Forced Swim Test (Mice)
| Treatment Group | Dose (mg/kg) | Immobility (seconds) | Change vs. Control | Reference |
| Vehicle Control | - | Data not specified | - | [5] |
| This compound | Not specified | Significantly reduced | ↓ | [5] |
| Vehicle Control | - | Baseline | - | [6] |
| This compound (14 days) | 2.5 | Significantly reduced | ↓ | [6] |
| This compound (14 days) | 15 | Significantly reduced | ↓ | [6] |
Table 2: Effects of this compound in the Chronic Mild Stress Model (Rats)
| Treatment Group | Dose (mg/kg) | Outcome Measure | Effect | Reference |
| Stressed + Vehicle | - | ICSS Threshold | Significantly increased | [10][12] |
| Stressed + this compound | 20 (b.i.d.) | ICSS Threshold | Prevented stress-induced increase | [10][12] |
| Non-stressed + Vehicle | - | ICSS Threshold | No significant change | [10][12] |
| Non-stressed + this compound | 20 (b.i.d.) | ICSS Threshold | No significant change | [10][12] |
ICSS: Intracranial Self-Stimulation. An increase in the threshold suggests a decrease in reward sensitivity (anhedonia).
Table 3: Neurochemical Effects of this compound in Rat Brain
| Brain Region | Dose (mg/kg) | Effect on MAO-A Activity | Reference |
| Tuberculum Olfactorium | 12.5 - 50 | Dose-dependent decrease | [13] |
| Striatum | 12.5 - 50 | Dose-dependent decrease | [13] |
| Multiple Brain Areas | Not specified | Increased levels of 5-HT, NE, DA | [1] |
IV. Concluding Remarks
This compound consistently demonstrates antidepressant-like effects in standard preclinical models of depression. The protocols outlined in this document provide a framework for the reliable assessment of these effects. Researchers should ensure that all experimental procedures are conducted in accordance with institutional animal care and use guidelines. Careful attention to experimental detail, including appropriate control groups and blinded data analysis, is crucial for obtaining robust and reproducible results. The provided data and workflows can serve as a valuable resource for scientists engaged in the study of depression and the development of novel antidepressant therapies.
References
- 1. Neurochemical profile of this compound, a short-acting and reversible inhibitor of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on forced-swimming stress and brain monoamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and this compound in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound, a new generation reversible Mao-A inhibitor, in a novel animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 13. Effect of this compound on rat brain monoamine oxidase A and B: comparison with harmaline and clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Moclobemide in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA), in rodent models of anxiety.[1][2][3] This document outlines detailed experimental designs, behavioral testing protocols, and methods for data presentation to facilitate the investigation of this compound's anxiolytic properties and underlying mechanisms.
This compound's primary mechanism of action involves the reversible inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of key neurotransmitters such as serotonin and norepinephrine.[1][4] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which are known to play a crucial role in mood and anxiety regulation.[1][2] Preclinical studies have demonstrated its potential anxiolytic effects in various behavioral paradigms.[5][6][7]
Experimental Design and Considerations
A robust experimental design is critical for obtaining reliable and reproducible data. The following schematic outlines a typical workflow for assessing the anxiolytic potential of this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
Data Presentation
Quantitative data from behavioral and neurochemical assays should be summarized in clear and concise tables to allow for easy comparison between treatment groups.
Table 1: Summary of Behavioral Data from Anxiety Models
| Treatment Group | Dose (mg/kg) | Elevated Plus Maze (Time in Open Arms, sec) | Open Field Test (Time in Center, sec) | Light-Dark Box (Time in Light, sec) |
| Vehicle Control | - | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| Positive Control (e.g., Diazepam) | 1 |
Note: Values should be presented as mean ± SEM. Statistical significance (e.g., p < 0.05) relative to the vehicle control should be indicated.
Table 2: Summary of Neurochemical Data
| Treatment Group | Dose (mg/kg) | Brain Region | Serotonin (ng/g tissue) | Norepinephrine (ng/g tissue) | MAO-A Activity (% of control) |
| Vehicle Control | - | Prefrontal Cortex | |||
| This compound | 10 | Prefrontal Cortex | |||
| Vehicle Control | - | Hippocampus | |||
| This compound | 10 | Hippocampus |
Note: Values should be presented as mean ± SEM. Statistical significance (e.g., p < 0.05) relative to the vehicle control should be indicated.
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8][9][10]
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before testing.[5]
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[11][12][13]
Protocol:
-
Apparatus: A square arena with walls, typically made of a non-reflective material. The floor is divided into a central zone and a peripheral zone.
-
Acclimation: Acclimate animals to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle as described for the EPM test.
-
Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set duration (e.g., 5-10 minutes).[11]
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Time spent in the center versus the peripheral zone.
-
Total distance traveled.
-
Rearing frequency.
-
Anxiolytic-like activity is reflected by an increased amount of time spent in the central zone, without significant changes in overall locomotor activity.[11]
-
Light-Dark Box (LDB) Test
The LDB test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[14][15][16]
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly lit compartment, with an opening connecting the two.[16]
-
Acclimation: As with the other behavioral tests, acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle prior to the test.
-
Procedure:
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 5-10 minutes.[16]
-
Record the session for subsequent analysis.
-
-
Data Analysis:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
An anxiolytic effect is suggested by a significant increase in the time spent in the light compartment.[14]
-
Signaling Pathway and Mechanism of Action
This compound's anxiolytic effects are primarily attributed to its reversible inhibition of MAO-A, which leads to an increase in the synaptic concentrations of serotonin (5-HT) and norepinephrine (NE).
Caption: this compound's mechanism of action in anxiety.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. mentalhealth.com [mentalhealth.com]
- 4. psychmeds.aarogyaminds.com [psychmeds.aarogyaminds.com]
- 5. Experimental anxiety and antidepressant drugs: the effects of this compound, a selective reversible MAO-A inhibitor, fluoxetine and imipramine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration of this compound facilitates fear extinction and attenuates anxiety-like behaviors by regulating synaptic-associated proteins in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances aversively motivated learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated plus maze protocol [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Light-dark box test - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. maze.conductscience.com [maze.conductscience.com]
Moclobemide in Neurobiology: Application Notes and Protocols for Cell Culture Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A), is a well-established antidepressant medication.[1] Its primary mechanism of action involves increasing the synaptic availability of key neurotransmitters like serotonin and norepinephrine by preventing their breakdown.[1] Beyond its role in treating depression, emerging in vitro research has highlighted this compound's potential in various areas of neurobiology. These studies, primarily conducted in cell culture models, suggest that this compound possesses neuroprotective, anti-inflammatory, and neurogenic properties. This document provides detailed application notes and experimental protocols for utilizing this compound in neurobiology research, focusing on its effects on neuronal survival, inflammation, and the proliferation and differentiation of neural stem cells.
Key Applications in Neurobiology Research
This compound has demonstrated significant potential in three primary areas of in vitro neurobiology research:
-
Neuroprotection: Protecting neurons from various insults, including excitotoxicity and anoxia.
-
Anti-inflammation: Modulating the inflammatory response of glial cells.
-
Neurogenesis: Promoting the proliferation and differentiation of neural stem cells.
Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound in various cell culture models.
Table 1: Neuroprotective Effects of this compound
| Cell Type | Insult | This compound Concentration (µM) | Outcome Measure | Result |
| Rat Cortical Neurons | Glutamate (2 mM) | 10 - 100 | Neuronal Survival | Concentration-dependent increase in surviving neurons[2] |
| Rat Cortical Neurons | Anoxia (5 and 7 hours) | 10 - 100 | Neuronal Survival | Concentration-dependent increase in surviving neurons[2] |
Table 2: Effects of this compound on Neural Stem Cells (NSCs)
| Cell Type | This compound Concentration (µM) | Outcome Measure | Result |
| Rat Hippocampal NSCs | 50 | Cell Viability (MTT Assay) | Increased cell viability[3] |
| Rat Hippocampal NSCs | 50 | Gene Expression (RT-PCR) | Upregulation of Bcl-2 and Bcl-xL[3] |
| Rat Hippocampal NSCs | 50 | Apoptosis (TUNEL Assay) | Prevention of FasL-induced apoptosis[3] |
| Rat Hippocampal NSCs | 50 | Neurite Outgrowth | Increased neurite expansion and dendritic development[3] |
| Rat Hippocampal NSCs | 50 | Differentiation | Increased percentage of serotonin- and MAP-2-positive cells[3] |
Table 3: Anti-inflammatory Effects of this compound
| Cell Type | Stimulus | This compound Concentration | Outcome Measure | Result |
| Primary Rat Mixed Glial Cells | Lipopolysaccharide (LPS) | Wide range | IL-1β and TNF-α mRNA expression | Diminished expression[4] |
| Primary Rat Mixed Glial Cells | Lipopolysaccharide (LPS) | Wide range | IL-1β and TNF-α protein levels | Reduced levels in culture medium[4] |
| Human Whole Blood | Lipopolysaccharide (LPS) + Phytohemagglutinin (PHA) | 1 µM and 100 µM | TNF-α and IL-8 production | Suppressed unstimulated production[5] |
| Human Whole Blood | Lipopolysaccharide (LPS) + Phytohemagglutinin (PHA) | 1 µM and 100 µM | IL-10 production | Enhanced stimulated production[5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound's effects on neuronal cells are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments involving this compound.
Experimental Protocols
Protocol 1: Assessing the Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
Objective: To determine the ability of this compound to protect primary cortical neurons from glutamate-induced cell death.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B-27
-
Poly-D-lysine coated culture plates
-
This compound
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating:
-
Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture the cells in Neurobasal medium supplemented with B-27 at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 10, 50, 100 µM) in culture medium.
-
Pre-treat the cells with this compound for 24 hours prior to glutamate exposure.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid in water.
-
After the 24-hour this compound pre-treatment, add L-glutamic acid to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 6 hours at 37°C.[2]
-
-
MTT Assay for Cell Viability:
-
Following the glutamate treatment, remove the medium and wash the cells with PBS.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the control (untreated) cells.
-
Compare the viability of cells treated with glutamate alone to those pre-treated with this compound.
-
Protocol 2: Investigating the Effect of this compound on the Differentiation of Rat Hippocampal Neural Stem Cells (NSCs)
Objective: To determine if this compound promotes the differentiation of NSCs into serotoninergic neurons.
Materials:
-
Rat hippocampal neural stem cells
-
NSC proliferation medium (e.g., DMEM/F12 with N2 supplement, bFGF, and EGF)
-
NSC differentiation medium (e.g., Neurobasal medium with B-27 supplement)
-
Poly-L-ornithine and laminin coated coverslips
-
This compound
-
Paraformaldehyde (PFA)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies: anti-Serotonin (5-HT) and anti-MAP-2
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
Procedure:
-
NSC Culture and Plating:
-
Culture rat hippocampal NSCs as neurospheres in proliferation medium.
-
Dissociate neurospheres into single cells and plate them on poly-L-ornithine and laminin coated coverslips in 24-well plates at a density of 5 x 10^4 cells/well.
-
-
This compound Treatment for Differentiation:
-
Allow cells to adhere for 24 hours.
-
Replace the proliferation medium with differentiation medium containing 50 µM this compound.[3]
-
Culture the cells for 7 days, changing the medium every 2-3 days.
-
-
Immunofluorescent Staining:
-
After 7 days, fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block the cells with blocking solution for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (anti-5-HT and anti-MAP-2) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
-
Image Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Count the total number of DAPI-stained cells and the number of cells positive for 5-HT and MAP-2.
-
Calculate the percentage of differentiated serotoninergic neurons.
-
Protocol 3: Evaluating the Anti-inflammatory Effects of this compound in Primary Mixed Glial Cultures
Objective: To assess the ability of this compound to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated glial cells.
Materials:
-
Primary mixed glial cells (astrocytes and microglia)
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for IL-1β, TNF-α, and a housekeeping gene (e.g., GAPDH)
-
ELISA kits for IL-1β and TNF-α
Procedure:
-
Glial Cell Culture:
-
Isolate and culture primary mixed glial cells from neonatal rat cortices.
-
Plate the cells in 6-well plates and allow them to reach confluence.
-
-
This compound and LPS Treatment:
-
Pre-treat the glial cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 100 ng/mL LPS for 24 hours.
-
-
Gene Expression Analysis (RT-qPCR):
-
After the 24-hour incubation, harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR using specific primers for IL-1β, TNF-α, and a housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Cytokine Protein Measurement (ELISA):
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Measure the concentrations of IL-1β and TNF-α in the supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the mRNA expression and protein levels of the pro-inflammatory cytokines in LPS-stimulated cells with and without this compound treatment.
-
Conclusion
This compound exhibits promising pleiotropic effects in in vitro neurobiological models, extending beyond its known function as a MAO-A inhibitor. The provided application notes and protocols offer a framework for researchers to investigate its neuroprotective, neurogenic, and anti-inflammatory properties. Further exploration of these activities could unveil novel therapeutic applications for this compound in a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound attenuates anoxia and glutamate induced neuronal damage [qima-lifesciences.com]
- 3. This compound upregulated Bcl-2 expression and induced neural stem cell differentiation into serotoninergic neuron via extracellular-regulated kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts anti-inflammatory effect in lipopolysaccharide-activated primary mixed glial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro immunosuppressive effects of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Moclobemide as a pharmacological tool to study monoamine pathways
Introduction
Moclobemide is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), belonging to the RIMA (Reversible Inhibitor of Monoamine Oxidase A) class of compounds.[1][2] Its primary mechanism of action involves preventing the breakdown of key monoamine neurotransmitters—serotonin (5-HT) and norepinephrine (NE) primarily, and to a lesser extent, dopamine (DA).[3][4] Unlike older, irreversible MAO inhibitors, this compound's reversible nature allows for a rapid recovery of enzyme activity, typically within 24 hours, making it a safer tool with a reduced risk of the "cheese effect" (hypertensive crisis) associated with tyramine-rich foods.[1][4] These characteristics make this compound an invaluable pharmacological tool for researchers studying the roles of monoaminergic pathways in neuropsychiatric disorders, cognitive function, and behavior.
Mechanism of Action
Monoamine oxidase A is a key enzyme located on the outer mitochondrial membrane of neuronal cells. It is responsible for the oxidative deamination of monoamine neurotransmitters, which inactivates them. This compound selectively and reversibly binds to MAO-A, preventing substrates like serotonin and norepinephrine from being metabolized.[3][5] This inhibition leads to an accumulation of these neurotransmitters within the presynaptic neuron and an subsequent increase in their extracellular concentrations in the synaptic cleft, enhancing monoaminergic neurotransmission.[4] The reversibility means that as concentrations of the natural substrate (e.g., tyramine) increase, they can displace this compound from the enzyme, allowing for metabolism and preventing dangerous elevations in blood pressure.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Moclobemide Dosage Conversion from Human to Animal Studies
Introduction
Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of major depressive disorder and social anxiety disorder.[1][2] Its mechanism of action involves the selective, reversible inhibition of MAO-A, which leads to a decrease in the metabolism of monoamines like serotonin, norepinephrine, and dopamine, thereby increasing their levels in the brain.[3][4] For researchers transitioning from clinical data to preclinical animal models, accurately converting human dosages to appropriate animal dosages is a critical step to ensure the relevance and reliability of experimental findings. These notes provide a comprehensive guide to this conversion process, supported by established allometric scaling principles and detailed experimental protocols.
Section 1: Principles of Dosage Conversion
The most common and widely accepted method for converting drug dosages between species is allometric scaling based on Body Surface Area (BSA).[5][6] Simple dose scaling based on body weight alone (mg/kg) is often inaccurate because metabolic rates do not scale linearly with body weight.[7] The BSA method provides a more reliable translation by accounting for physiological and metabolic differences between species.[6]
The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula, which is endorsed by the U.S. Food and Drug Administration (FDA):
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)
Conversely, to calculate the Animal Equivalent Dose (AED) from a human dose, the formula is rearranged:
AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
The Km factor is a conversion coefficient that relates body weight to BSA for a given species.[8][9]
Table 1: Species Km Factors for Dose Conversion
| Species | Body Weight (kg) | Km Factor ( kg/m ²) |
|---|---|---|
| Human | 60 | 37 |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Monkey (Rhesus) | 3 | 12 |
(Data adapted from FDA guidelines and related publications[5][9])
Section 2: this compound Dosage Data and Conversion
This section provides known dosage information for this compound in humans and animals, and a calculated conversion table for practical research applications.
Table 2: Human Clinical Dosage of this compound
| Indication | Typical Daily Dose Range | Maximum Recommended Dose | Notes |
|---|---|---|---|
| Major Depressive Disorder | 300 - 600 mg | 600 mg | The initial dose is typically 300 mg/day, divided into 2-3 doses.[10][11] |
| Social Anxiety Disorder | 600 mg | 900 mg | Higher doses may be more efficacious for social phobia.[12][13] |
(Dosages are for oral administration. For a standard 60 kg human, 300 mg/day is equivalent to 5 mg/kg/day, and 600 mg/day is equivalent to 10 mg/kg/day.)
Table 3: Animal Study Dosages of this compound
| Species | Route | Dosage | Observed Effect |
|---|---|---|---|
| Mouse | Oral | 730 mg/kg | LD₅₀[3][14] |
| Rat | Oral | 1,300 mg/kg | LD₅₀[3][14] |
| Rat | Intraperitoneal | 0.1 - 1.0 mg/kg | Improved performance in active avoidance tests.[15] |
| Rat | Intragastric | 20 mg/kg | Enhanced aversively motivated learning (chronic administration).[16] |
| Dog | Oral | >300 mg/kg | Emesis, salivation, ataxia, drowsiness.[14][17] |
Table 4: Calculated Animal Equivalent Doses (AED) from Human Doses
| Human Dose (mg/kg) | Equivalent Human Daily Dose (60 kg person) | Mouse AED (mg/kg) | Rat AED (mg/kg) | Rabbit AED (mg/kg) | Dog AED (mg/kg) |
|---|---|---|---|---|---|
| 5 | 300 mg | 61.7 | 31.0 | 15.4 | 9.3 |
| 10 | 600 mg | 123.3 | 62.0 | 30.8 | 18.5 |
| 15 | 900 mg | 185.0 | 93.0 | 46.3 | 27.8 |
(Calculations are based on the formula: AED = Human Dose × (Human Km / Animal Km). For example, the Rat AED for a 10 mg/kg human dose is: 10 mg/kg × (37 / 6) ≈ 62.0 mg/kg.)
Section 3: Experimental Protocols
Protocol 3.1: In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol outlines a fluorometric method to screen for the inhibitory activity of this compound on MAO-A. The assay measures hydrogen peroxide (H₂O₂), a byproduct of MAO-A activity.[18][19]
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A Assay Buffer
-
This compound (or other test inhibitor)
-
MAO-A substrate (e.g., Tyramine, Kynuramine)[20]
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., OxiRed™, Amplex Red)
-
Positive control inhibitor (e.g., Clorgyline)[18]
-
96-well black microplate with a flat bottom
-
Multi-well fluorometer (Ex/Em = 530-535/585-590 nm)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve a range of desired test concentrations. The final solvent concentration in the assay should not exceed 2%.[18]
-
Assay Setup: To each well of the 96-well plate, add reagents in the following order:
-
Enzyme Control (EC) Wells: 10 µL Assay Buffer.
-
Inhibitor Control (IC) Wells: 10 µL of the positive control (Clorgyline) working solution.
-
Test Sample (S) Wells: 10 µL of each this compound dilution.
-
-
Enzyme Addition: Prepare a diluted MAO-A enzyme solution in Assay Buffer. Add 50 µL of this solution to each well.
-
Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[19]
-
Substrate Reaction: Prepare a "Working Reagent" mix containing the MAO-A substrate, HRP, and the fluorometric probe in Assay Buffer. Add 40-50 µL of this mixture to each well to initiate the reaction.
-
Measurement: Immediately place the plate in the fluorometer. Measure the fluorescence kinetically at 25°C for 10-30 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
The percent inhibition is calculated as: % Inhibition = [(SlopeEC - SlopeS) / SlopeEC] × 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 3.2: In Vivo Behavioral Assessment (Forced Swim Test - FST)
The FST is a widely used behavioral test to screen for antidepressant activity in rodents.[21] The test is based on the principle that animals will cease attempts to escape an aversive situation (a cylinder of water), and this immobility time is reduced by effective antidepressant treatment.[22]
Materials:
-
Male Wistar rats (200-250 g) or mice (20-25 g).
-
This compound solution for administration (e.g., suspended in 0.5% carboxymethylcellulose).
-
Vehicle control solution.
-
Glass or clear plastic cylinder (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter).
-
Water bath to maintain water temperature at 23-25°C.
-
Video recording equipment and analysis software (optional, but recommended for unbiased scoring).
-
Towels for drying animals.
Procedure:
-
Drug Administration: Administer this compound (using doses from Table 4) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). Typically, acute studies involve administration 30-60 minutes before the test. Chronic studies may involve daily dosing for 14-21 days.
-
Pre-Test Session (Day 1 - for rats): Place each rat individually into the cylinder filled with water (30 cm deep) for a 15-minute session. This pre-exposure increases the sensitivity of the test on the following day. Remove, dry, and return the animal to its home cage. This step is often omitted for mice.
-
Test Session (Day 2 for rats; Day 1 for mice):
-
Fill the cylinder with water (15-20 cm deep) at 23-25°C.
-
Gently place the animal into the cylinder.
-
Record the session for a total of 6 minutes.
-
The primary measure is immobility , defined as the cessation of struggling and remaining floating with only small movements necessary to keep the head above water.
-
-
Scoring:
-
Typically, the first 2 minutes of the session are considered an acclimatization period and are not scored.
-
Score the total duration of immobility during the final 4 minutes of the test.
-
Scoring can be done manually by a trained observer blind to the treatment conditions or using automated tracking software.
-
-
Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of antidepressant-like activity.
Section 4: Visualizations
Caption: Diagram 1: this compound's Mechanism of Action.
Caption: Diagram 2: Dosage Conversion Workflow.
Caption: Diagram 3: Forced Swim Test Experimental Workflow.
References
- 1. This compound | C13H17ClN2O2 | CID 4235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. psychdb.com [psychdb.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. ijbbku.com [ijbbku.com]
- 7. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. This compound: Therapeutic Use and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. researchgate.net [researchgate.net]
- 13. This compound: therapeutic use and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound [bionity.com]
- 15. Portico [access.portico.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. resources.bio-techne.com [resources.bio-techne.com]
- 20. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 21. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. herbmedpharmacol.com [herbmedpharmacol.com]
Application Notes and Protocols: Immunohistochemical Analysis of Monoamine Oxidase-A (MAO-A) Following Moclobemide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine Oxidase-A (MAO-A) is a key enzyme in the catabolism of monoaminergic neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][2] Its role in regulating the levels of these neurotransmitters makes it a significant target in the treatment of depression and other neurological disorders. Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA), which acts by selectively and reversibly binding to MAO-A, thereby increasing the synaptic availability of key neurotransmitters.[1][2][3]
These application notes provide a comprehensive guide to the immunohistochemical (IHC) analysis of MAO-A in tissue samples, with a specific focus on the context of this compound treatment. While this compound primarily inhibits MAO-A activity rather than altering its expression levels, IHC remains a valuable tool for visualizing the cellular and subcellular localization of the enzyme and for assessing baseline expression levels in relevant tissues, such as the brain.
Data Presentation: MAO-A Occupancy by this compound
The following table summarizes the mean MAO-A occupancy in various brain regions after treatment with clinical doses of this compound.
| Brain Region | This compound Dose | Mean MAO-A Occupancy (%) | Standard Deviation (%) | Reference |
| Prefrontal Cortex | 300-1200 mg/day | 74 | 8.32 | [4] |
| Anterior Cingulate Cortex | 300-1200 mg/day | 74 | 8.32 | [4] |
| Ventral Striatum | 300-1200 mg/day | 74 | 8.32 | [4] |
| Dorsal Putamen | 300-1200 mg/day | 74 | 8.32 | [4] |
| Thalamus | 300-1200 mg/day | 74 | 8.32 | [4] |
| Midbrain | 300-1200 mg/day | 74 | 8.32 | [4] |
| Hippocampus | 300-1200 mg/day | 74 | 8.32 | [4] |
| All Regions (Average) | 600 mg/day | 74 | 6 | [5][6] |
Signaling Pathway and Mechanism of Action
MAO-A is located on the outer mitochondrial membrane and plays a crucial role in the degradation of amine neurotransmitters. The inhibition of MAO-A by this compound leads to an increase in the cytosolic concentrations of these neurotransmitters, enhancing their availability in the synaptic cleft.
Experimental Protocols
Immunohistochemistry Protocol for MAO-A in Brain Tissue
This protocol provides a general framework for the immunohistochemical staining of MAO-A in formalin-fixed, paraffin-embedded (FFPE) brain tissue. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue types.
1. Tissue Preparation
-
Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight at 4°C.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on positively charged slides.
2. Deparaffinization and Rehydration
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).
-
Rinse in distilled water.
3. Antigen Retrieval
-
Method: Heat-Induced Epitope Retrieval (HIER) is commonly recommended for MAO-A.
-
Buffer: Use a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or a Tris-EDTA buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0). The optimal buffer may depend on the specific antibody used.
-
Procedure: Immerse slides in the retrieval buffer and heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes. Allow slides to cool in the buffer for at least 20 minutes.
4. Staining Procedure
-
Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking Non-Specific Binding: Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-MAO-A antibody in the blocking buffer to its optimal concentration. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Rinse slides with PBS. Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
Signal Amplification: Rinse with PBS. Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.
-
Chromogen Detection: Rinse with PBS. Develop the signal with a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), until the desired staining intensity is reached. Monitor under a microscope.
-
Counterstaining: Rinse with water. Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
5. Quantitative Image Analysis
-
Image Acquisition: Digitize the stained slides using a whole-slide scanner or a microscope equipped with a digital camera.
-
Software: Utilize image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify the staining.
-
Methodology: A common method involves color deconvolution to separate the DAB (brown) and hematoxylin (blue) stains. The intensity of the DAB signal can then be measured. An H-score, which combines staining intensity and the percentage of positive cells, can provide a semi-quantitative measure.[7] For more objective quantification, methods based on color models like CMYK can be employed to measure stain intensity.[8][9]
Experimental Workflow Diagram
Concluding Remarks
Immunohistochemistry is a powerful technique for visualizing the distribution of MAO-A in tissues relevant to the action of this compound. While quantitative IHC data on protein expression changes post-treatment are scarce due to this compound's mechanism of action, PET imaging data robustly demonstrates its high level of MAO-A occupancy in the brain. The provided protocols and diagrams offer a comprehensive guide for researchers to design and execute experiments to study MAO-A in the context of drug development and neuroscience research. Careful optimization and validation of the IHC protocol are essential for obtaining reliable and reproducible results.
References
- 1. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Monoamine Oxidase-A Occupancy by this compound and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase A inhibitor occupancy during treatment of major depressive episodes with this compound or St. John’s wort: an [11C]-harmine PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase A inhibitor occupancy during treatment of major depressive episodes with this compound or St. John's wort: an [11C]-harmine PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Moclobemide in DMSO: Technical Support & Troubleshooting Guide
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the solubility and stability of moclobemide when using Dimethyl Sulfoxide (DMSO) as a solvent for in vitro applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?
For many biological experiments, water is a preferred solvent; however, many organic compounds like this compound have limited aqueous solubility.[1] DMSO is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[2][3][4] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[5]
Q2: How should I store my this compound DMSO stock solution?
To ensure stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-to-medium term or -80°C for long-term storage.[5][6] It is recommended to prepare solutions and use them on the same day if possible.[2]
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
Precipitation is a common issue when diluting a concentrated DMSO stock into an aqueous solution.[1] To prevent this, a stepwise dilution process is recommended.[5] Instead of diluting directly into the final medium, perform intermediate serial dilutions in DMSO to lower the concentration before the final dilution into the aqueous buffer or medium.[1] Additionally, ensure the stock solution is fully dissolved and equilibrated to room temperature before use.[2]
Q4: I am observing toxicity in my cell culture. Could the this compound or DMSO be the cause?
Both the compound and the solvent can induce toxicity at high concentrations. It is critical to determine the tolerance of your specific cell line to DMSO. Most cell lines can tolerate DMSO up to 0.5%, but it is best to keep the final concentration at 0.1% or lower if possible.[1] Always include a vehicle control in your experiment, which consists of the cell culture medium with the same final concentration of DMSO used for your compound dilutions.[5] This will help you differentiate between the toxic effects of the solvent and your compound.
Q5: How long is my this compound solution in DMSO stable?
The stability of this compound in DMSO depends on storage conditions. For long-term storage, -80°C is recommended, where it can be stable for up to two years.[6] For storage at -20°C, stability is maintained for at least one month, and potentially up to a year.[2][5][6] If storing for longer than a month at -20°C, its efficacy should be re-verified.[5] It is always best practice to use freshly prepared solutions when possible.[2]
Data Summary Tables
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Source(s) |
| Molar Concentration | 100 mM | [2] |
| Mass Concentration | ≥9.85 mg/mL | [3] |
| Mass Concentration | >20 mg/mL | [4] |
Note: The molecular weight of this compound is 268.74 g/mol . A 100 mM solution is equivalent to 26.87 mg/mL.
Table 2: Stability and Storage of this compound in DMSO Solution
| Storage Temperature | Recommended Duration | Source(s) |
| Room Temperature | Use on the same day if possible | [2] |
| -20°C | Up to 1 month (recommended), up to 1 year | [2][5][6] |
| -80°C | Up to 2 years | [6] |
General advice: Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[5]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Preparation : Work in a sterile environment. Use a fresh bottle of anhydrous (moisture-free) DMSO to prevent compound degradation.[1]
-
Weighing : Accurately weigh the required amount of solid this compound powder.
-
Dissolution : Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM or 100 mM).
-
Solubilization : Vortex thoroughly. If necessary, use sonication or gentle warming to aid complete dissolution.[6] Visually inspect the solution to ensure no solid particles remain.
-
Storage : Dispense the stock solution into small, single-use aliquots. Store at -20°C or -80°C.[5]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing : Retrieve one aliquot of the concentrated DMSO stock solution from the freezer. Allow it to completely thaw and equilibrate to room temperature.[2]
-
Intermediate Dilution (Optional but Recommended) : To prevent precipitation, perform an intermediate dilution of the stock solution in pure DMSO.[1] For example, dilute a 100 mM stock to 10 mM in DMSO.
-
Final Dilution : Prepare the final working concentrations by diluting the stock or intermediate stock into the cell culture medium or aqueous buffer. Add the DMSO solution to the medium drop-by-drop while gently vortexing to ensure rapid mixing.
-
Vehicle Control : Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium.[5]
-
Application : Use the freshly prepared working solutions immediately for your in vitro experiments.
Visual Guides and Workflows
Experimental Workflow
References
Optimizing Moclobemide dosage to minimize behavioral side effects in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Moclobemide in mouse models. The focus is on optimizing dosage to achieve desired antidepressant-like effects while minimizing potential behavioral side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a reversible inhibitor of monoamine oxidase A (MAO-A). By inhibiting MAO-A, this compound prevents the breakdown of key neurotransmitters—norepinephrine, serotonin, and to a lesser extent, dopamine—in the brain. This leads to increased levels of these monoamines, which is believed to mediate its antidepressant effects.
Q2: What is a typical starting dose for this compound in mice? A2: Based on preclinical studies, effective doses of this compound for producing antidepressant-like effects in mice typically range from 10 mg/kg to 30 mg/kg (intraperitoneal or oral administration). However, doses up to 75 mg/kg have been used without significant motor impairment.[1] It is always recommended to perform a pilot study to determine the optimal dose for your specific mouse strain and experimental conditions.
Q3: What are the most common behavioral side effects of this compound in mice? A3: this compound is generally well-tolerated in mice and has been shown to have minimal effects on spontaneous behavior at therapeutic doses.[2] At higher doses, the most commonly reported side effects are marginal sedation and slight impairment of motor performance.[2] Unlike irreversible MAOIs, this compound has a low risk of causing hypertensive crises.[2]
Q4: How long does it take for this compound to exert its effects after administration? A4: this compound is a short-acting compound.[3] Peak plasma concentrations are typically reached within an hour of oral administration. For acute behavioral tests, it is common to administer the drug 30-60 minutes before the experiment. For chronic studies, daily administration is required, and steady-state plasma levels are generally reached within a week.[4]
Q5: Can I combine this compound with other psychoactive drugs in my experiments? A5: Extreme caution is advised. Co-administration of this compound with serotonergic agents like Selective Serotonin Reuptake Inhibitors (SSRIs) can precipitate serotonin syndrome, a potentially lethal condition.[5] If combinations are experimentally necessary, significantly lower doses of both drugs should be used, and a thorough literature review and risk assessment are critical.
Troubleshooting Guide
Problem: I am not observing an antidepressant-like effect (e.g., no change in immobility in the FST/TST).
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | The dose may be too low for your specific mouse strain or protocol. C57BL/6N mice, for example, show higher baseline immobility than DBA/2 or FVB/N strains and may require different dosing.[6] Gradually increase the dose in a pilot study (e.g., 10, 20, 30 mg/kg). |
| Administration Timing | The time between drug administration and testing may be suboptimal. Ensure you are testing within the peak activity window, typically 30-60 minutes post-injection for acute studies. |
| Route of Administration | Oral gavage can be stressful and may impact results. Ensure proper technique. Consider intraperitoneal (IP) injection as an alternative if consistent with your experimental goals. |
| Habituation/Stress | Improper handling or insufficient acclimation to the testing room can increase stress and variability, masking the drug's effect. Ensure mice are habituated to the experimental room for at least 30-60 minutes before testing. |
Problem: My mice appear sedated or show impaired motor coordination.
| Possible Cause | Troubleshooting Step |
| Dose is Too High | Sedation and motor impairment are the primary side effects of high-dose this compound.[2] Reduce the dose to the lower end of the effective range (e.g., 10-20 mg/kg). |
| False Positive in FST/TST | A drug that causes motor impairment can be mistaken for one with an antidepressant effect because the mouse is physically unable to move. It is critical to run a control experiment to assess general locomotor activity. |
| Control Experiment Needed | Use an Open Field Test (OFT) to confirm that your dose does not suppress general locomotor activity (total distance traveled). An effective antidepressant dose should not significantly reduce movement in the OFT.[7] |
Problem: My results have high variability between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Technique | Ensure administration (e.g., oral gavage volume and speed) and behavioral testing procedures (e.g., water temperature in FST, handling) are highly standardized across all animals. |
| Environmental Factors | Differences in lighting, noise, or time of day for testing can increase variability. Standardize the testing environment and perform tests at the same time each day. |
| Strain/Sex/Age Differences | Baseline depression-like behaviors are highly dependent on mouse strain and age.[6] Ensure all experimental groups are matched for these variables. |
Data Presentation: this compound Dosage and Effects in Rodents
| Dosage (mg/kg) | Route | Species | Observed Behavioral Effect | Reported Side Effects / Notes | Reference |
| 10 | p.o. (chronic) | Rat | Counteracted stress-induced memory deficits. | No effect on locomotor activity in open field test. | [8] |
| 20 | i.g. (chronic) | Rat | Increased conditioned avoidance responses; anxiolytic properties. | Did not influence psychomotor activity in open field test. | [9] |
| 30 | i.p. | Rat | Shortened immobility duration in the Forced Swim Test (FST). | U-shaped dose-response curve observed; higher/lower doses less effective. | [10] |
| 37.5 - 75 | i.p. (chronic) | Mouse | Increased the efficacy of antiepileptic drugs. | Did not produce significant motor or long-term memory impairment. | [1] |
| 62.5 - 75 | i.p. (acute) | Mouse | Increased the electroconvulsive threshold. | No significant motor impairment noted in the chimney test. | [1] |
| 69.1 (ED50) | i.p. | Mouse | Produced a dose-dependent antinociceptive (pain-reducing) effect. | N/A (study focused on analgesia). | [11] |
| "Higher Doses" | N/A | Mouse | N/A | Marginal sedation and slight impairment in motor performance. | [2] |
i.p. = Intraperitoneal; p.o. = Per os (by mouth); i.g. = Intragastric
Experimental Protocols
Protocol 1: Oral Gavage Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose). The final volume for gavage should be between 5-10 mL/kg body weight.
-
Handling: Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent rotation. The body should be held securely with the tail between the fingers.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the side of the mouth and gently advance it along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt or the mouse struggles excessively, withdraw and restart.
-
Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the solution.
-
Post-Administration Monitoring: Observe the mouse for any signs of distress, such as fluid coming from the nose or mouth, which could indicate improper administration into the trachea.
Protocol 2: Forced Swim Test (FST)
-
Apparatus: Use a transparent cylinder (e.g., 25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet (approx. 15 cm).[10]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
Procedure: Gently place the mouse into the water. The total test duration is typically 6 minutes.[11]
-
Scoring: The behavior is often recorded via video for later analysis. The primary measure is immobility time , defined as the period the mouse spends floating or making only minimal movements necessary to keep its head above water. Scoring is typically performed during the last 4 minutes of the 6-minute test, as mice tend to be highly active during the initial 2 minutes.[11]
-
Post-Test Care: After the test, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage (a warming lamp may be used) until fully dry before returning it to its home cage.
Protocol 3: Tail Suspension Test (TST)
-
Apparatus: Use a suspension box or bar that allows the mouse to hang by its tail without being able to touch any surfaces.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes.
-
Procedure: Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The test duration is typically 6 minutes.
-
Scoring: Record the session for later analysis. The primary measure is immobility time , defined as the duration the animal hangs passively and motionless.[1] Scoring is often performed on the entire 6-minute session or the final 4 minutes.[1]
-
Exclusion Criteria: If a mouse climbs its own tail, it should be gently guided back down. Mice that climb their tail for a significant portion of the test (e.g., >20% of the time) may need to be excluded from the analysis.[1]
-
Post-Test Care: At the end of the session, carefully remove the mouse and the tape from its tail and return it to its home cage.
References
- 1. Acute and chronic treatment with this compound, a reversible MAO-inhibitor, potentiates the antielectroshock activity of conventional antiepileptic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound, a short-acting and reversible inhibitor of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical profile of this compound, a short-acting and reversible inhibitor of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: therapeutic use and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. This compound enhances aversively motivated learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The antinociceptive effect of this compound in mice is mediated by noradrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the antidepressant drug this compound on learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Moclobemide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moclobemide. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible inhibitor of monoamine oxidase A (RIMA). It selectively targets and inhibits the MAO-A enzyme, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain.[1][2][3][4] The reversibility of its binding means that MAO-A activity can be restored within 24 hours of cessation of the drug.[4]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound has low solubility in water but is soluble in ethanol and DMSO. For in vitro assays, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. It is advisable to prepare fresh working solutions for each experiment. Stock solutions, when stored at -20°C, should be used within a year, and at -80°C, within two years.
Q3: What are the main metabolic pathways for this compound?
A3: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and, to a lesser extent, CYP2D6. This can be a source of variability in in vivo experiments, especially when using different animal strains or human-derived cells with polymorphic CYP expression.
Troubleshooting In Vitro Experiments
Issue 1: Inconsistent or Lower-Than-Expected MAO-A Inhibition
Q: I'm observing variable or weak inhibition of MAO-A in my in vitro assay. What could be the cause?
A: Several factors can contribute to this issue. This compound has been reported to be a weak inhibitor of MAO-A in vitro compared to its more potent effects observed ex vivo, suggesting potential metabolic activation in vivo.[3] However, for in vitro assays, consider the following:
-
Pre-incubation Time: this compound's inhibitory action can be time-dependent. Ensure you are pre-incubating the enzyme with this compound for a sufficient duration before adding the substrate.
-
Substrate Concentration: The inhibitory effect of a reversible inhibitor like this compound can be overcome by high concentrations of the substrate. Ensure your substrate concentration is appropriate for the assay and the research question.
-
Enzyme Stability: Ensure the MAO-A enzyme preparation is active and has been stored correctly. Repeated freeze-thaw cycles can reduce enzyme activity.
-
Buffer Composition: The pH and composition of the assay buffer can influence both enzyme activity and inhibitor binding. Ensure these are optimized and consistent across experiments.
Troubleshooting Flowchart for Inconsistent MAO-A Inhibition
A flowchart to guide the troubleshooting process for inconsistent MAO-A inhibition.
Issue 2: Unexpected Cellular Phenotypes or Cytotoxicity
Q: I'm seeing unexpected changes in cell morphology, viability, or other phenotypes that don't seem related to MAO-A inhibition. Why might this be happening?
A: While this compound is selective for MAO-A, high concentrations used in in vitro studies may lead to off-target effects.[5] It's also important to consider the following:
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle-only control group in your experiments.
-
This compound Stability in Media: this compound may degrade in cell culture media over long incubation periods. This could lead to a loss of effect or the generation of degradation products with different activities. It is recommended to refresh the media with freshly prepared this compound for long-term experiments.
-
Off-Target Effects: Although this compound has a favorable off-target profile, it's crucial to consult the literature for any known interactions with other cellular components at the concentrations you are using.[5]
| Parameter | Recommended Concentration/Condition |
| DMSO Concentration | < 0.1% (v/v) |
| This compound Stability | Prepare fresh for each experiment |
| Control Groups | Untreated, Vehicle-only, Positive Control |
Table 1: Recommendations for In Vitro Cell Culture Experiments with this compound.
Troubleshooting In Vivo Experiments
Issue 3: High Variability in Behavioral or Physiological Responses in Animal Models
Q: My in vivo experiments with this compound are showing high variability between individual animals. What are the potential sources of this variability?
A: In vivo studies are subject to numerous variables that can impact the effects of this compound:
-
Animal Strain: Different strains of mice or rats can exhibit varied metabolic profiles and behavioral responses to drugs.[6] It is crucial to use a consistent and well-characterized strain for your studies.
-
Diet: Although this compound is a RIMA and the "cheese effect" (hypertensive crisis due to tyramine-rich foods) is less of a concern than with irreversible MAOIs, diet can still influence the gut microbiome and overall animal health, potentially affecting drug absorption and metabolism.[7]
-
Stress: The housing conditions, handling, and experimental procedures can induce stress in animals, which can alter neurochemical baselines and affect the response to this compound.[6]
-
Metabolism: As this compound is metabolized by CYP2C19 and CYP2D6, genetic polymorphisms in these enzymes (which can vary between animal strains) can lead to significant differences in drug clearance and exposure.
Experimental Workflow for a Rodent Behavioral Study
References
- 1. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Aspects of the Pharmacology of this compound | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 3. Comparison of monoamine oxidase-A inhibition by this compound in vitro and ex vivo in rats. | BioGRID [thebiogrid.org]
- 4. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical profile of this compound, a short-acting and reversible inhibitor of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound. An update of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Moclobemide in research assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Moclobemide in research assays. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential experimental confounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound that I should be aware of in my experiments?
A1: While this compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), it has been shown to interact with other molecular targets, which can lead to off-target effects in research assays. The most well-documented off-target interactions are with cytochrome P450 (CYP) enzymes. Specifically, this compound is a substrate and an inhibitor of CYP2C19, and also inhibits CYP2D6 and CYP1A2[1][2][3]. There is also evidence to suggest that some antidepressants bind to sigma receptors, which could be a potential off-target for this compound, though specific high-affinity binding has not been quantitatively established in the public domain.
Q2: Can this compound's inhibition of CYP enzymes affect my cell-based assay results?
A2: Yes, this compound's inhibition of CYP enzymes can significantly impact cell-based assays, particularly if your cells express these enzymes and the assay endpoint is influenced by metabolic activity. For example, if you are studying the metabolism of another compound in a cell line that expresses CYP2C19, CYP2D6, or CYP1A2, co-incubation with this compound could inhibit the metabolism of your compound of interest, leading to misinterpretation of its efficacy or toxicity. It is crucial to consider the CYP expression profile of your cellular model.
Q3: Are there any known interactions of this compound with sigma receptors?
A3: Many antidepressant drugs have shown affinity for sigma receptors[4]. While the direct, high-affinity binding of this compound to sigma-1 or sigma-2 receptors is not well-quantified in publicly available literature, this remains a potential off-target interaction to consider. If your research involves signaling pathways modulated by sigma receptors, it would be prudent to empirically test for any effects of this compound in your system.
Q4: How might this compound affect mitochondrial function in my assays?
A4: Some studies on antidepressants have indicated potential effects on mitochondrial function. While specific quantitative data on this compound's direct impact on mitochondrial respiration is not extensively detailed, it is a possibility to consider, especially at higher concentrations. If you observe unexpected changes in cellular metabolism or viability, it may be worthwhile to investigate mitochondrial function directly.
Troubleshooting Guides
Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Problem: You observe an unexpected increase or decrease in cell viability when treating cells with this compound, which does not align with your hypothesis.
Possible Cause 1: Interference with Assay Chemistry. Some compounds can directly interact with the tetrazolium salts (like MTT) or the reductases involved in the colorimetric change, leading to false readings. While one study has utilized the MTT assay to assess cell viability with this compound treatment up to 400 μM, suggesting no major interference in their specific neural stem cell model[5], this may not hold true for all cell types or experimental conditions.
-
Troubleshooting Steps:
-
Cell-Free Control: Run a control plate with your assay medium, this compound at the concentrations used in your experiment, and the MTT (or other viability) reagent, but without cells. This will determine if this compound directly reduces the tetrazolium salt.
-
Alternative Viability Assays: Use a viability assay with a different mechanism, such as a trypan blue exclusion assay or a luminescent assay that measures ATP content (e.g., CellTiter-Glo®). Comparing results from different assays can help identify artifacts.
-
Possible Cause 2: Off-Target Effects on Cell Metabolism. this compound's inhibition of CYP enzymes or potential effects on mitochondrial function could alter the metabolic state of your cells, which would be reflected in metabolic-based viability assays like MTT.
-
Troubleshooting Steps:
-
Characterize CYP Expression: Determine if your cell line expresses CYP1A2, CYP2C19, or CYP2D6. If so, consider that this compound may be altering the metabolism of components in your culture medium or other cellular substrates.
-
Measure Mitochondrial Respiration: If you suspect mitochondrial effects, consider performing a mitochondrial stress test to directly measure parameters like basal respiration, ATP production, and maximal respiration.
-
Inconsistent Results in Reporter Gene Assays (e.g., Luciferase, β-galactosidase)
Problem: You are using a reporter gene assay to study a signaling pathway and find that this compound alters the reporter signal in a way that is difficult to interpret or seems unrelated to your pathway of interest.
Possible Cause 1: Direct Inhibition of the Reporter Enzyme. Some small molecules can directly inhibit the activity of reporter enzymes like luciferase.
-
Troubleshooting Steps:
-
In Vitro Enzyme Inhibition Assay: Perform a cell-free assay with purified luciferase enzyme and its substrate. Add this compound at relevant concentrations to see if it directly inhibits the enzyme's activity.
-
Use a Different Reporter System: If inhibition is confirmed, consider switching to a reporter with a different mechanism, such as a fluorescent protein (e.g., GFP, RFP) or a different enzymatic reporter.
-
Possible Cause 2: Off-Target Effects on Signaling Pathways. this compound's potential interaction with sigma receptors could modulate various signaling pathways, including those involving calcium signaling and MAP kinases, which could indirectly affect your reporter gene expression.
-
Troubleshooting Steps:
-
Pathway-Specific Inhibitors: Use known inhibitors of the sigma receptor (if you suspect its involvement) or other relevant pathways in conjunction with this compound to see if you can dissect the off-target effect.
-
Control Reporter Vector: Transfect cells with a control reporter vector containing a constitutive promoter to assess if this compound is causing a general, non-specific effect on transcription or translation.
-
Quantitative Data on this compound Interactions
The following tables summarize the available quantitative data for this compound's interactions. Note that specific Ki values for CYP inhibition and sigma receptor binding are not consistently reported in the literature and may need to be determined empirically for your specific experimental system.
Table 1: this compound Interaction with Monoamine Oxidase (MAO)
| Target | Interaction | Ki (nM) | Reference |
|---|
| MAO-B | Antagonist | 1080 |[6] |
Table 2: this compound Interaction with Cytochrome P450 (CYP) Enzymes
| Target | Interaction | Ki Value | Reference |
|---|---|---|---|
| CYP2C19 | Inhibitor | Not specified in reviewed sources | [1][2][3] |
| CYP2D6 | Inhibitor | Not specified in reviewed sources | [1][2][3] |
| CYP1A2 | Inhibitor | Not specified in reviewed sources |[1][2][3] |
Experimental Protocols
Protocol 1: Determining this compound's Ki for CYP Inhibition (In Vitro)
This protocol provides a general framework for determining the inhibitory constant (Ki) of this compound for a specific CYP enzyme using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Specific CYP substrate (e.g., phenacetin for CYP1A2, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6)
-
NADPH regenerating system
-
This compound
-
Control inhibitor for the specific CYP isoform
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
LC-MS/MS for metabolite quantification
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound, the CYP substrate, and the control inhibitor in a suitable solvent (e.g., DMSO).
-
Incubation: In a microcentrifuge tube, combine HLMs, reaction buffer, and varying concentrations of this compound or the control inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate Reaction: Add the specific CYP substrate to the mixture.
-
Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate: Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the CYP substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percent inhibition of metabolite formation against the log of this compound concentration. Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.
Protocol 2: Radioligand Binding Assay for Sigma Receptor Affinity
This protocol outlines a general method to determine the binding affinity (Ki) of this compound for sigma-1 or sigma-2 receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the sigma receptor of interest (e.g., from transfected cells or specific brain regions)
-
Radioligand specific for the sigma receptor subtype (e.g., --INVALID-LINK---pentazocine for sigma-1)
-
Non-labeled competing ligand for non-specific binding determination (e.g., haloperidol)
-
This compound
-
Assay buffer (e.g., Tris-HCl with appropriate salts)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound and the non-labeled competitor.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Total and Non-specific Binding: Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-labeled competitor).
-
Incubate: Incubate the tubes at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of this compound from the competition curve (percent specific binding vs. log of this compound concentration). Calculate the Ki value using the Cheng-Prusoff equation, incorporating the Kd of the radioligand.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: therapeutic use and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a substrate of CYP2C19 and an inhibitor of CYP2C19, CYP2D6, and CYP1A2: a panel study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of cytochrome P450 2D6 in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Drug-Drug Interaction Considerations for Moclobemide in Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the drug-drug interaction (DDI) potential of moclobemide in a preclinical setting. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and which enzymes are involved?
A1: this compound is extensively metabolized in the liver, with less than 1% of the drug excreted unchanged. The primary routes of metabolism involve oxidation of the morpholine ring (C- and N-oxidation), deamination, and aromatic hydroxylation.[1] The main cytochrome P450 (CYP) enzyme responsible for the C-oxidation of this compound is CYP2C19.[1][2] Flavin-containing monooxygenases (FMOs) are predominantly responsible for the N-oxidation of this compound.[3] While CYP2D6 is involved in the metabolism of this compound, its role is considered to be minor.[4]
Q2: What is the known potential of this compound to inhibit CYP enzymes?
A2: Preclinical and clinical studies have established that this compound is a reversible inhibitor of CYP1A2, CYP2C19, and CYP2D6.[2][5][6] this compound also inhibits its own metabolism, primarily via inhibition of CYP2C19.[1]
Q3: Are there any known metabolites of this compound that I should be aware of in my DDI studies?
A3: Yes, two primary metabolites of this compound have been identified in plasma:
-
Ro 12-5637: An N-oxide metabolite. This metabolite has some MAO-A inhibitory activity, but its potential to inhibit CYP enzymes has not been extensively reported in publicly available literature.[7][8] The formation of this metabolite is mainly catalyzed by FMOs.[3]
-
Ro 12-8095: A C-oxidation metabolite which is considered inactive.[7][8]
Q4: Has this compound been shown to induce CYP enzymes?
A4: Based on a comprehensive review of publicly available literature, there are no significant preclinical studies indicating that this compound is an inducer of major CYP enzymes. Standard preclinical DDI assessments should still consider evaluating for CYP induction potential as a matter of due diligence.
Quantitative Data Summary
| CYP Isoform | This compound Interaction |
| CYP1A2 | Reversible Inhibitor |
| CYP2C19 | Substrate and Reversible Inhibitor |
| CYP2D6 | Minor Substrate and Reversible Inhibitor |
Experimental Protocols & Troubleshooting Guides
In Vitro CYP Inhibition Assay: Determining IC50 for this compound
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound for CYP1A2, CYP2C19, and CYP2D6 using human liver microsomes.
Diagram: In Vitro CYP Inhibition Workflow
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Probe substrates for CYP isoforms (e.g., Phenacetin for CYP1A2, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6)
-
Control inhibitors (e.g., Furafylline for CYP1A2, Ticlopidine for CYP2C19, Quinidine for CYP2D6)
-
Organic solvent (e.g., DMSO, Acetonitrile) for stock solutions and reaction termination
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial dilutions to obtain a range of working concentrations.
-
Incubation Mixture Preparation: In a 96-well plate, prepare incubation mixtures containing HLM, phosphate buffer, and either this compound at various concentrations, a positive control inhibitor, or vehicle control (solvent alone).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow this compound to interact with the microsomes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the probe substrate and NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range for metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). This will precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
Troubleshooting Guide: In Vitro CYP Inhibition Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Solubility of this compound | This compound has low aqueous solubility. | - Prepare stock solutions in an appropriate organic solvent like DMSO. - Ensure the final solvent concentration in the incubation is low (<1%) to avoid solvent effects on enzyme activity. - Visually inspect for precipitation. |
| High Variability in Results | - Pipetting errors. - Inconsistent incubation times. - Degradation of HLM or cofactors. | - Use calibrated pipettes and proper technique. - Ensure consistent timing for all steps. - Aliquot and store HLM and cofactors at appropriate temperatures and avoid repeated freeze-thaw cycles. |
| No Inhibition Observed | - this compound concentration range is too low. - Inactive HLM. | - Test a wider and higher range of this compound concentrations. - Validate HLM activity with known positive control inhibitors. |
In Vitro CYP Induction Assay
This protocol outlines a general method for assessing the potential of this compound to induce CYP1A2, CYP2C19, and CYP3A4 mRNA expression in cultured primary human hepatocytes.
Diagram: In Vitro CYP Induction Workflow
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
This compound
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Rifampicin for CYP2C19 and CYP3A4)
-
Vehicle control (e.g., DMSO)
-
RNA isolation kit
-
RT-qPCR reagents and instrument
Procedure:
-
Cell Culture: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to acclimate.
-
Dosing: Treat the hepatocytes with various concentrations of this compound, positive control inducers, or vehicle control. Typically, cells are treated for 48-72 hours, with media and compound being refreshed every 24 hours.
-
Cell Harvesting and RNA Isolation: After the treatment period, wash the cells and lyse them to isolate total RNA using a commercial kit.
-
Reverse Transcription and qPCR: Synthesize cDNA from the isolated RNA. Perform quantitative PCR (qPCR) using primers specific for CYP1A2, CYP2C19, CYP3A4, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the fold change in mRNA expression for each target gene in the this compound-treated cells relative to the vehicle-treated cells, normalized to the housekeeping gene.
Troubleshooting Guide: In Vitro CYP Induction Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Cell Toxicity | This compound concentration is too high. | - Perform a cytotoxicity assay to determine the appropriate non-toxic concentration range of this compound for the hepatocytes. |
| No Induction with Positive Controls | - Poor cell viability or functionality. - Inactive inducing agents. | - Ensure proper handling and culture of hepatocytes. - Use fresh, validated positive control inducers. |
| High Variability in Gene Expression | - Inconsistent cell seeding density. - RNA degradation. | - Ensure even cell distribution during plating. - Use RNase-free techniques and reagents during RNA isolation. |
Logical Relationships in DDI Assessment
Diagram: Decision Tree for Preclinical DDI Assessment of this compound
References
- 1. g-standaard.nl [g-standaard.nl]
- 2. This compound, a substrate of CYP2C19 and an inhibitor of CYP2C19, CYP2D6, and CYP1A2: a panel study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound N-oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of cytochrome P450 2D6 in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Evolution, Pharmacodynamic, and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: therapeutic use and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. N06AG02 - this compound [drugs-porphyria.net]
Technical Support Center: Moclobemide and the Tyramine Effect in Animal Diets
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This guide is intended for researchers, scientists, and drug development professionals utilizing Moclobemide in animal studies. It provides essential information, troubleshooting advice, and experimental protocols to manage the tyramine pressor effect, ensuring experimental integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the "tyramine effect" and why is it a concern with this compound?
A1: The tyramine effect, also known as the "cheese reaction," is a hypertensive event that can occur when an individual or animal treated with a Monoamine Oxidase Inhibitor (MAOI) ingests foods high in tyramine.[][2] Tyramine is an amino acid that helps regulate blood pressure.[2] MAOIs block the enzyme monoamine oxidase (MAO), which is responsible for breaking down tyramine.[2] When MAO is inhibited, ingested tyramine is not metabolized, leading to a rapid increase in its levels. This causes a massive release of norepinephrine, resulting in a sharp, potentially dangerous spike in blood pressure (hypertensive crisis).[]
This compound is a reversible inhibitor of monoamine oxidase-A (RIMA).[][3] Its reversible nature means the risk of a hypertensive crisis is significantly lower compared to older, irreversible MAOIs.[][3] The binding to the MAO-A enzyme is competitive and can be displaced by higher concentrations of tyramine, allowing some of it to be metabolized.[] However, potentiation of the pressor response to oral tyramine still occurs, making dietary control a critical factor in experimental design.[4][5]
Q2: How does this compound's reversible action differ from older, irreversible MAOIs?
A2: The key difference lies in the duration and nature of the enzyme inhibition.
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Irreversible MAOIs (e.g., phenelzine, tranylcypromine) form a permanent, covalent bond with the MAO enzyme. Enzyme activity only returns when a new enzyme is synthesized, which can take weeks. This long-lasting inhibition creates a wide window for a severe tyramine reaction.[3][6]
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This compound (a RIMA) binds to MAO-A temporarily and reversibly.[3] This means the inhibition is shorter-acting and can be overcome by high concentrations of substrates like tyramine.[][4] This results in a much-reduced risk and severity of the tyramine pressor effect.[6][7]
Q3: What are the clinical signs of a tyramine-induced hypertensive crisis in laboratory animals?
A3: While specific signs can vary by species, general indicators of a hypertensive crisis in animals may include:
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Sudden behavioral changes, such as agitation, distress, or lethargy.
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Increased respiratory rate or difficulty breathing.
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Neurological signs like tremors, seizures, or ataxia (loss of coordination).
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Physical signs such as piloerection (hair standing on end).
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In severe cases, collapse or sudden death due to cardiovascular events like intracranial hemorrhage or myocardial infarction.[] Continuous blood pressure monitoring via telemetry or arterial catheterization is the most direct way to detect a hypertensive event during an experiment.[]
Q4: What are common ingredients in laboratory animal diets that could be high in tyramine?
A4: Tyramine is formed from the breakdown of the amino acid tyrosine by bacteria during processes like aging, fermentation, and spoilage.[2][8][9] Therefore, the tyramine content in standard chow is generally low if fresh ingredients are used. However, certain components and storage conditions can increase the risk:
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Protein Sources: Meat and fish meals, if not processed and stored correctly, can develop biogenic amines like tyramine.[9][10] A study on raw meat-based diets for dogs found median tyramine contents of around 18.9 mg/kg.[11]
-
Yeast Products: Brewer's yeast and yeast extracts are known to be high in tyramine.[2] Check the formulation of the animal diet for these ingredients.
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Fermented Ingredients: Any fermented plant or animal products, such as certain soybean meals, could potentially contain elevated tyramine levels.[2]
-
Improper Storage: Diets stored for extended periods, especially in warm or humid conditions, are susceptible to microbial growth that can produce tyramine.[12]
It is crucial to obtain diet composition from the manufacturer and inquire about quality control measures for biogenic amines. For highly sensitive studies, consider using a custom, low-tyramine diet formulation.
Troubleshooting Guide
Problem: Unexpected spikes in blood pressure or high cardiovascular variability are observed in animals treated with this compound.
| Possible Cause | Troubleshooting Step |
| High Tyramine in Diet | 1. Immediately pause the study and collect a sample of the current feed lot for analysis. 2. Contact the diet manufacturer to request information on tyramine content and batch variability. 3. Switch to a purified, low-tyramine diet from a reputable supplier. Ensure the new diet is introduced with a proper acclimation period. |
| Inconsistent Dosing or Administration | 1. Review dosing procedures. Ensure this compound is administered consistently relative to feeding times. Studies show that taking this compound with or after a meal can reduce the tyramine pressor effect.[13][14] 2. Verify the stability and concentration of your drug formulation. |
| Animal Stress | 1. Evaluate environmental and procedural stressors (e.g., handling, noise, cage changes). Stress can independently affect blood pressure. 2. Ensure animals are properly acclimated to all experimental procedures, including blood pressure measurement techniques. |
| Underlying Pathology | 1. Consider a thorough health screening of the animals. Pre-existing renal or cardiovascular conditions could exacerbate pressor responses.[15] |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: Tyramine Pressor Response Test
This protocol is a standard preclinical method to quantify the potentiation of the tyramine pressor effect by an MAOI.[]
-
1. Animal Model and Preparation:
-
Use adult male Sprague-Dawley rats (or other appropriate species/strain).
-
Animals should be surgically implanted with a carotid artery catheter for direct blood pressure measurement and a jugular vein catheter for intravenous (IV) tyramine administration. Alternatively, telemetry systems can be used for continuous monitoring.
-
Allow for a sufficient post-operative recovery period (e.g., 5-7 days).
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House animals in a controlled environment with a low-tyramine diet for at least one week prior to the study.
-
-
2. Baseline Tyramine Challenge:
-
In conscious, freely moving animals, record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer escalating doses of tyramine hydrochloride IV (e.g., 0.1, 0.2, 0.4, 0.8 mg/kg) at set intervals (e.g., every 15-20 minutes, or until blood pressure returns to baseline).
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Record the peak pressor response (maximum increase in MAP) for each dose.
-
The key metric is the dose of tyramine required to elicit a specific blood pressure rise, often a 30 mmHg increase in systolic blood pressure (TYR30).[][16]
-
-
3. This compound Administration:
-
Administer this compound (or vehicle control) to the animals via the intended experimental route (e.g., oral gavage) at the desired dose for a specified period (e.g., 7-14 days).
-
-
4. Post-Treatment Tyramine Challenge:
-
Repeat the tyramine challenge as described in Step 2 at a relevant time point after the final this compound dose (e.g., 2 hours post-dose).
-
Again, determine the TYR30 dose.
-
-
5. Data Analysis:
-
Calculate the Tyramine Sensitivity Factor (TSF) or Potentiation Ratio. This is the ratio of the pre-treatment TYR30 dose to the post-treatment TYR30 dose.
-
A higher TSF indicates greater potentiation of the pressor effect. For this compound, this ratio is expected to be significantly lower than for irreversible MAOIs.[16]
-
Protocol 2: Dietary Tyramine Control and Monitoring
-
1. Diet Selection:
-
Choose a purified, defined-ingredient diet. Standard grain-based chows have higher batch-to-batch variability.
-
Request a certificate of analysis from the manufacturer that includes biogenic amines or specifically tyramine. If not available, send a sample for third-party analysis.
-
Ingredients to avoid or minimize include yeast extracts, aged protein meals, and fermented products.[2]
-
-
2. Diet Handling and Storage:
-
Purchase feed in small batches to ensure freshness. Note the manufacturing and expiration dates.
-
Store feed in a cool, dry, and dark environment (e.g., at 4°C) in a sealed container to prevent microbial contamination and degradation.[12]
-
Discard any feed that is past its expiration date, appears discolored, or has an unusual odor.
-
-
3. Experimental Implementation:
-
Acclimate all animals to the low-tyramine diet for at least one week before the start of this compound administration.
-
Use the same batch of diet for all experimental groups (control and treatment) throughout the entire study to eliminate diet as a variable.
-
Provide fresh food daily and remove any uneaten food from the previous day.
-
-
4. Quality Control:
-
For long-term studies, consider collecting and freezing samples from each new batch of feed used.
-
If any unexpected cardiovascular events occur, these stored samples can be analyzed for tyramine content to rule out dietary contamination as the cause.
-
References
- 2. MAOIs and diet: Is it necessary to restrict tyramine? - Mayo Clinic [mayoclinic.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Biochemical aspects of the pharmacology of this compound. The implications of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between this compound and oral tyramine in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Hypertensive crises with reversible inhibitors of monoamine oxidases? Results of tyramine interaction studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Prescriber’s Guide to the MAOI Diet—Thinking Through Tyramine Troubles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. psychotropical.com [psychotropical.com]
- 11. Microflora, Contents of Polyamines, Biogenic Amines, and TVB-N in Bovine Offal and Game Meat for the Raw-Feeding of Adult Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. health.qld.gov.au [health.qld.gov.au]
- 13. Interaction of this compound, a new reversible monoamine oxidase inhibitor with oral tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound, a New Reversible Monoamine Oxidase Inhibitor, on Absorption and Pressor Effect of Tyramine | Semantic Scholar [semanticscholar.org]
- 15. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction between orally administered tyramine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Animal Responses to Moclobemide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in animal responses during experiments with Moclobemide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible inhibitor of monoamine oxidase A (RIMA).[1][2][3] Its primary action is to selectively and reversibly inhibit the MAO-A enzyme, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][5] This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which is thought to be the basis of its antidepressant effects.[2][5][6]
Q2: What are the key pharmacokinetic properties of this compound in animals?
A2: this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within one to two hours.[5][6] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP2D6.[4][7] The elimination half-life is relatively short, around 1 to 2 hours, but can increase with repeated dosing.[1] Despite its short half-life, the pharmacodynamic effects of a single dose can last for approximately 16 hours.[1]
Q3: Are there known species-specific differences in response to this compound?
A3: Yes, different animal species can respond differently to drugs due to variations in metabolism, receptor sensitivity, and physiology.[8] While specific comparative studies on this compound across a wide range of species are not extensively detailed in the provided results, it is crucial to consider species-specific factors when designing experiments and determining dosage.[8] For instance, the LD50 values differ between mice (730 mg/kg) and rats (1,300 mg/kg), indicating a difference in acute toxicity.[1]
Q4: What are the common behavioral tests used to assess the efficacy of this compound in animal models of depression?
A4: Common animal models and behavioral tests used to evaluate the antidepressant-like effects of this compound include the Forced Swim Test (FST) and Tail Suspension Test (TST), where a reduction in immobility time is indicative of an antidepressant effect.[9][10] The chronic mild stress (CMS) model is another validated paradigm where this compound has been shown to reverse stress-induced anhedonia.[11] Additionally, studies have used active and passive avoidance tests to assess learning and memory.[12][13]
Troubleshooting Guide
Issue 1: High Variability in Behavioral Responses
| Potential Cause | Troubleshooting Step | Rationale |
| Genetic Factors | Use genetically homogenous animal strains. If using outbred stocks, increase the sample size to account for genetic diversity. | Genetic variations can significantly impact drug metabolism and response.[8] Polymorphisms in the MAO-A gene, for example, can affect its expression and activity, potentially influencing the efficacy of this compound.[14][15] |
| Environmental Stressors | Standardize housing conditions, including cage enrichment, lighting, and noise levels. Minimize handling and ensure consistent experimental procedures. | Environmental factors can act as confounding variables in behavioral studies.[16] Stress can alter an animal's neurochemistry and behavior, masking or exaggerating the effects of the drug. |
| Dietary Inconsistencies | Provide a standardized diet throughout the study. Be aware of the tyramine content in the food, although this compound has a low risk of the "cheese effect". | While this compound is a reversible MAO-A inhibitor with a reduced risk of tyramine-induced hypertensive crisis compared to irreversible MAOIs, consistency in diet is crucial for reproducible results.[1][17] |
| Drug Administration Technique | Ensure consistent and accurate drug administration. For oral gavage, ensure the entire dose is delivered. For intraperitoneal injections, verify correct placement. | Improper administration can lead to variations in the absorbed dose.[18] Chronic injections themselves can induce a stress response, so consider alternative dosing methods like administration via food pellets.[16] |
Issue 2: Inconsistent Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Metabolism Variability | Consider the age and sex of the animals, as these can influence metabolic rates. Be aware of potential drug interactions if co-administering other compounds. | This compound is metabolized by CYP2C19 and CYP2D6.[4] Age, sex, and co-administered drugs that inhibit or induce these enzymes can alter this compound's clearance.[8] |
| First-Pass Metabolism | Note that bioavailability increases with repeated dosing due to saturation of the first-pass effect. Account for this in the experimental design. | The first-pass effect can initially reduce the amount of active drug reaching systemic circulation.[4] |
| Food Effect | Standardize the timing of drug administration relative to feeding. | Food can slow the absorption of this compound but does not affect its overall bioavailability.[1] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Bioavailability (single dose) | ~56% | Human | [4] |
| Bioavailability (steady-state) | ~90% | Human | [4] |
| Peak Plasma Concentration (Tmax) | 0.3 - 2 hours | Human | [4][5] |
| Elimination Half-life | 1 - 4 hours | Human | [1][4][5] |
| Protein Binding | 50% (to albumin) | Human | [1] |
Table 2: Reported Effective Doses in Animal Models
| Animal Model | Species | Dose | Effect | Reference |
| Chronic Mild Stress | Rat | 20 mg/kg, b.i.d. | Reversed stress-induced increase in ICSS threshold | [11] |
| Active Avoidance Test | Rat | 0.1, 0.5, 1.0 mg/kg i.p. | Increased number of avoidances | [12] |
| Post-Traumatic Stress Disorder Model | Rat | Not specified | Improved fear memory and decreased anxiety | [19] |
| Maximal Electroshock Test | Mouse | 62.5 and 75 mg/kg (acute) | Increased electroconvulsive threshold | [20] |
| Ex vivo MAO-A Inhibition | Rat | 12.5, 25, 50 mg/kg | Dose-dependent decrease in MAO-A activity | [21] |
Experimental Protocols
Protocol 1: Assessment of Antidepressant-like Activity using the Forced Swim Test (FST) in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old. House in a temperature-controlled room with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80). Prepare fresh daily.
-
Drug Administration: Administer this compound or vehicle via oral gavage or intraperitoneal injection 30-60 minutes before the test.
-
Forced Swim Test Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test session (Day 1): Place each mouse in the cylinder for 15 minutes. This is to induce a state of helplessness.
-
Test session (Day 2): 24 hours after the pre-test, administer the drug/vehicle. Place the mouse back into the cylinder for 6 minutes.
-
-
Data Analysis: Record the session with a video camera. Score the duration of immobility (floating with minimal movements to keep the head above water) during the last 4 minutes of the 6-minute test. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Protocol 2: Evaluation of this compound on Fear Extinction in a Rat Model of PTSD
-
Animals: Male Sprague Dawley rats, weighing 200-250g.
-
PTSD Model Induction (Single Prolonged Stress - SPS):
-
Immobilize the rat for 2 hours.
-
Immediately after, subject the rat to a 20-minute forced swim.
-
Allow a 15-minute recuperation period.
-
Expose the rat to ether until loss of consciousness.
-
-
Drug Administration: Following a 7-day consolidation period after SPS, administer this compound daily for a specified duration.
-
Fear Conditioning and Extinction:
-
Conditioning: Place the rat in a conditioning chamber. Present a neutral stimulus (e.g., a tone) followed by a mild foot shock. Repeat several times.
-
Extinction Training: On subsequent days, place the rat in a different context and present the conditioned stimulus (tone) repeatedly without the foot shock.
-
-
Data Analysis: Measure freezing behavior (complete lack of movement except for respiration) in response to the conditioned stimulus during extinction training. Successful extinction is indicated by a progressive decrease in freezing. Compare the rate of extinction between this compound-treated and vehicle-treated SPS rats.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mentalhealth.com [mentalhealth.com]
- 3. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: therapeutic use and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors Affecting Drug Response in Animals [bivatec.com]
- 9. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of this compound, a new generation reversible Mao-A inhibitor, in a novel animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of monoamine oxidase (MAO) expression in neuropsychiatric disorders: genetic and environmental factors involved in type A MAO expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Prescriber’s Guide to the MAOI Diet—Thinking Through Tyramine Troubles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 19. Administration of this compound facilitates fear extinction and attenuates anxiety-like behaviors by regulating synaptic-associated proteins in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acute and chronic treatment with this compound, a reversible MAO-inhibitor, potentiates the antielectroshock activity of conventional antiepileptic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of this compound on rat brain monoamine oxidase A and B: comparison with harmaline and clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting neurochemical data after acute vs chronic Moclobemide administration
Technical Support Center
Welcome to the technical support center for researchers investigating the neurochemical effects of moclobemide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in interpreting data from both acute and chronic administration of this reversible inhibitor of monoamine oxidase A (RIMA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during your experiments.
Microdialysis for Neurotransmitter Level Measurement
Question: My baseline neurotransmitter levels are unstable or too low. What are the possible causes and solutions?
Answer:
-
Issue: Probe placement and tissue trauma.
-
Troubleshooting:
-
Verify stereotaxic coordinates and probe depth.
-
Allow for an adequate stabilization period (typically 1-2 hours) after probe insertion to let the tissue recover from the initial trauma.
-
Consider using a guide cannula for chronic studies to minimize repeated trauma.
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-
-
Issue: Low recovery rate.
-
Troubleshooting:
-
Decrease the perfusion flow rate. Lower flow rates generally increase the recovery of analytes.[1]
-
Ensure the molecular weight cut-off of the dialysis membrane is appropriate for the analytes of interest.
-
Calibrate your probe in vivo using the "no net flux" or "zero-net-flux" method to accurately determine extracellular concentrations.
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-
-
Issue: Signal loss or peak tailing in HPLC-ECD.
-
Troubleshooting:
-
Ensure the mobile phase is properly degassed to prevent bubbles in the system.
-
Clean the electrochemical detector cell and electrode regularly.
-
Check for any leaks in the HPLC system.
-
Use antioxidants (e.g., ascorbic acid) in your perfusion fluid, but be aware that this can interfere with electrochemical detection of certain compounds.
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-
Question: I am observing a significant increase in serotonin levels after acute this compound administration, but the effect seems to diminish with chronic treatment. Is this expected?
Answer: Yes, this is a plausible finding. Acutely, this compound inhibits MAO-A, leading to a rapid increase in extracellular serotonin.[2][3] With chronic administration, adaptive changes such as the downregulation of beta-adrenoceptors and potential alterations in serotonin receptor sensitivity can occur, which may modulate the net effect on extracellular serotonin levels.[2][3] Long-term treatment has been shown to desensitize terminal 5-HT autoreceptors in certain brain regions, which could enhance serotonin release.[4]
MAO-A Enzyme Activity Assay
Question: My MAO-A activity assay is showing high background noise or inconsistent results. What can I do?
Answer:
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Issue: Substrate or reagent degradation.
-
Troubleshooting:
-
Prepare fresh substrate and reagent solutions for each experiment.
-
Store stock solutions at the recommended temperature and protect them from light.
-
-
-
Issue: Interference from other enzymes in brain homogenates.
-
Troubleshooting:
-
Use a specific MAO-A substrate (e.g., serotonin) and a selective MAO-A inhibitor (e.g., clorgyline) to confirm the specificity of the assay.
-
Ensure that the buffer conditions (pH, temperature) are optimal for MAO-A activity.
-
-
-
Issue: Incomplete cell lysis or protein precipitation.
-
Troubleshooting:
-
Optimize your homogenization protocol to ensure complete cell lysis.
-
If preparing subcellular fractions, use appropriate centrifugation steps to isolate mitochondria, where MAO is located.
-
-
Radioligand Binding Assay for Serotonin Transporter (SERT)
Question: I am getting high non-specific binding in my SERT radioligand binding assay. How can I reduce it?
Answer:
-
Issue: Radioligand sticking to non-receptor sites.
-
Troubleshooting:
-
Optimize the washing steps to effectively remove unbound radioligand without causing significant dissociation from the receptor.
-
Use a filter pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding to the filter paper.
-
Include a known selective SERT blocker (e.g., fluoxetine, paroxetine) at a high concentration to define non-specific binding accurately.
-
-
-
Issue: Low specific binding signal.
-
Troubleshooting:
-
Ensure the radioligand has high specific activity.
-
Verify the integrity and concentration of your membrane preparation.
-
Optimize the incubation time and temperature to reach equilibrium.
-
-
Quantitative Data Summary
The following tables summarize the expected quantitative changes in key neurochemicals following acute and chronic this compound administration based on preclinical studies.
Table 1: Effects of Acute vs. Chronic this compound on MAO-A Occupancy
| Administration | Dose Range (Human Equivalent) | Mean Brain MAO-A Occupancy (%) | Reference |
| Acute/Chronic (Clinical Dosing) | 300-600 mg/day | 74.23 ± 8.32 | [5] |
| Chronic (High Dosing) | 900-1200 mg/day | 83.75 ± 5.52 | [5] |
Note: Acute administration of a single 300mg dose can inhibit approximately 80% of MAO-A. The duration of inhibition is about 8-10 hours, with activity returning to baseline within 24 hours.[3]
Table 2: Effects of Single vs. Prolonged this compound Administration on Neurotransmitter and Metabolite Levels in Rat Hippocampus
| Treatment Group | Norepinephrine (NE) | Dopamine (DA) | 5-Hydroxytryptamine (5-HT) | Dihydroxyphenylacetic acid (DOPAC) | 5-Hydroxyindoleacetic acid (5-HIAA) | Reference |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline | [6] |
| Stressed | Decrease | Increase | Decrease | Decrease | Decrease | [6] |
| Stressed + this compound (single dose, 10 mg/kg) | Modulated towards baseline | Modulated towards baseline | Modulated towards baseline | Modulated towards baseline | Modulated towards baseline | [6] |
| Stressed + this compound (21 days, 10 mg/kg) | Increased | Increased | Increased | No change | Decreased | [6] |
Note: This study was conducted in a stress model, and the effects of this compound were to counteract the stress-induced changes.[6]
Table 3: Effects of Acute this compound Administration on Monoamine Metabolites in Humans
| Metabolite | Change | Reference |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | Up to 75% decrease in plasma | [7] |
| 3,4-dihydroxyphenylglycol (DHPG) | Up to 79% decrease in plasma | [7] |
| 5-hydroxyindoleacetic acid (5-HIAA) | Slight reduction in urine | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the neurochemical effects of this compound.
In Vivo Microdialysis of Monoamines
Objective: To measure extracellular levels of serotonin, dopamine, norepinephrine, and their metabolites in specific brain regions of a living animal.
Materials:
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Stereotaxic apparatus
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Microdialysis probes (with appropriate membrane length and molecular weight cut-off)
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Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
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HPLC system with electrochemical detection (ECD)
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Anesthetics and surgical tools
Procedure:
-
Probe Implantation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., striatum, prefrontal cortex, hippocampus).
-
Slowly lower the microdialysis probe to the desired depth.
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Secure the probe in place with dental cement.
-
-
Perfusion and Sampling:
-
Connect the probe inlet to the perfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Sample Analysis:
-
Inject the collected dialysate samples into the HPLC-ECD system.
-
Separate the monoamines and their metabolites using a reverse-phase column.
-
Quantify the analytes based on the peak heights or areas compared to known standards.
-
MAO-A Enzyme Activity Assay
Objective: To determine the level of MAO-A inhibition in brain tissue homogenates.
Materials:
-
Brain tissue from control and this compound-treated animals
-
Homogenizer
-
Centrifuge
-
Spectrofluorometer or spectrophotometer
-
MAO-A specific substrate (e.g., serotonin or kynuramine)
-
Selective MAO-A inhibitor (e.g., clorgyline) for control experiments
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
Procedure:
-
Tissue Preparation:
-
Homogenize the brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate to obtain the mitochondrial fraction (where MAO is located).
-
Determine the protein concentration of the mitochondrial suspension.
-
-
Enzyme Reaction:
-
Pre-incubate the mitochondrial preparation with or without this compound (or a known inhibitor) for a specified time.
-
Initiate the reaction by adding the MAO-A specific substrate.
-
Incubate the mixture at 37°C for a defined period.
-
-
Detection:
-
Stop the reaction (e.g., by adding acid).
-
Measure the product of the reaction. This can be done by:
-
Detecting the formation of a fluorescent product.
-
Measuring the production of hydrogen peroxide.
-
Quantifying the oxidized substrate or its metabolite using HPLC.
-
-
-
Data Analysis:
-
Calculate the MAO-A activity as the rate of product formation per unit of protein per unit of time.
-
Determine the percentage of inhibition by comparing the activity in the presence and absence of this compound.
-
Serotonin Transporter (SERT) Radioligand Binding Assay
Objective: To assess changes in the density of serotonin transporters in brain tissue.
Materials:
-
Brain tissue from control and this compound-treated animals
-
Homogenizer and centrifuge
-
Radioligand specific for SERT (e.g., [³H]citalopram or [³H]paroxetine)
-
Non-labeled selective SERT inhibitor (e.g., fluoxetine) to determine non-specific binding
-
Scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in an appropriate buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a series of tubes, add the membrane preparation, the radioligand, and either buffer (for total binding) or a saturating concentration of the non-labeled inhibitor (for non-specific binding).
-
Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation analysis (using varying concentrations of radioligand) to determine the maximal binding capacity (Bmax), which reflects the receptor density, and the dissociation constant (Kd), which indicates the affinity of the radioligand.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Logical relationship of acute vs. chronic effects.
References
- 1. selfhacked.com [selfhacked.com]
- 2. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of long-term administration of antidepressant treatments on serotonin release in brain regions involved in obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase-A Occupancy by this compound and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of monoamine oxidase by this compound: effects on monoamine metabolism and secretion of anterior pituitary hormones and cortisol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neurochemical Profiles of Moclobemide and SSRIs in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurochemical effects of Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA), and Selective Serotonin Reuptake Inhibitors (SSRIs) in rat models. The information presented is supported by experimental data to assist in research and development endeavors.
Differentiating the Primary Mechanisms of Action
This compound and SSRIs both ultimately increase the availability of serotonin in the synaptic cleft, but they achieve this through fundamentally different mechanisms. This compound works intracellularly by reversibly inhibiting monoamine oxidase-A (MAO-A), the enzyme responsible for breaking down monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] This reduction in enzymatic degradation leads to an accumulation of these neurotransmitters within the presynaptic neuron, making more available for release.
In contrast, SSRIs act extracellularly at the synaptic cleft. They selectively bind to and block the serotonin transporter (SERT), preventing the reuptake of serotonin from the synapse back into the presynaptic neuron.[2][3] This blockade results in a higher concentration of serotonin in the synaptic cleft, prolonging its action on postsynaptic receptors.
Quantitative Comparison of Neurochemical Effects
The following tables summarize the quantitative effects of this compound and representative SSRIs on monoamine oxidase A (MAO-A) inhibition, serotonin transporter (SERT) occupancy, and extracellular neurotransmitter levels in various rat brain regions. It is important to note that the data for neurotransmitter level changes are compiled from different studies and may involve different experimental conditions, which should be considered when making direct comparisons.
Table 1: Comparison of MAO-A Inhibition and SERT Occupancy
| Parameter | This compound | Fluoxetine | Paroxetine | Sertraline |
| Primary Target | Monoamine Oxidase-A (MAO-A) | Serotonin Transporter (SERT) | Serotonin Transporter (SERT) | Serotonin Transporter (SERT) |
| MAO-A Inhibition | Dose-dependent; up to 80% | Negligible | Negligible | Negligible |
| SERT Occupancy | Negligible | ~80% at therapeutic doses | ~80% at therapeutic doses | ~80% at therapeutic doses |
Table 2: Comparative Effects on Extracellular Neurotransmitter Levels in Rat Brain (Acute Administration)
| Neurotransmitter | Brain Region | This compound (% Increase from Baseline) | Fluoxetine (% Increase from Baseline) | Paroxetine (% Increase from Baseline) |
| Serotonin (5-HT) | Frontal Cortex | Data not directly comparable; causes decreased 5-HT synthesis due to feedback inhibition[3] | 200-400%[4][5] | 200-400% (with 5-HT1A antagonist)[6][7] |
| Norepinephrine (NE) | Frontal Cortex | Substantial increase expected due to MAO-A inhibition | Robust and sustained increase[4][5] | No change at low doses; ~164% at high dose[6][7] |
| Dopamine (DA) | Striatum / Prefrontal Cortex | Marked increase in striatum[2] | Robust and sustained increase in prefrontal cortex[4][5] | No significant change |
Note: Acute administration of SSRIs alone may not significantly increase extracellular serotonin levels due to the rapid activation of inhibitory 5-HT1A autoreceptors. The cited increases for SSRIs were often observed with co-administration of a 5-HT1A antagonist.[6][7]
Downstream Signaling Pathways
While their initial actions differ, the sustained elevation of synaptic monoamines by both this compound and SSRIs can converge on common downstream signaling pathways implicated in neuroplasticity and therapeutic response. A key pathway involves the activation of Brain-Derived Neurotrophic Factor (BDNF) and the transcription factor cAMP response element-binding protein (CREB).
This compound: By increasing the cytosolic levels of serotonin, norepinephrine, and dopamine, this compound leads to enhanced activation of their respective postsynaptic receptors. This broad monoaminergic enhancement can trigger various second messenger systems, ultimately leading to the phosphorylation of CREB and increased expression of BDNF. Studies have shown that chronic administration of this compound up-regulates the proliferation of hippocampal progenitor cells, an effect linked to the elevation of BDNF levels.
SSRIs: The increased synaptic serotonin resulting from SERT blockade leads to the activation of various postsynaptic serotonin receptors. For instance, the activation of G-protein coupled 5-HT receptors can initiate intracellular signaling cascades involving adenylyl cyclase and phospholipase C.[4][5] These pathways can also lead to the activation of CREB and subsequent upregulation of BDNF gene expression, which is thought to be a crucial component of their therapeutic effects.
Experimental Protocols
The data presented in this guide are primarily derived from studies employing in vivo microdialysis in rats.
In Vivo Microdialysis Protocol
In vivo microdialysis is a widely used technique to measure endogenous levels of neurotransmitters in specific brain regions of freely moving animals.
-
Probe Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, striatum). A microdialysis probe, with a semi-permeable membrane at its tip, is later inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Small molecules, including neurotransmitters, diffuse from the extracellular fluid across the probe's membrane into the aCSF. This dialysate is collected at regular intervals (e.g., every 20 minutes).
-
Analysis: The collected dialysate samples are then analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of serotonin, norepinephrine, and dopamine.
-
Data Interpretation: Following a baseline collection period, the drug of interest (this compound or an SSRI) is administered, and subsequent changes in neurotransmitter levels are measured and expressed as a percentage of the baseline.
Summary of Neurochemical Differences
-
Breadth of Action: this compound has a broader action, increasing all three major monoamines (serotonin, norepinephrine, and dopamine) by inhibiting their breakdown. The neurochemical profile of SSRIs is more selective, primarily increasing serotonin, although some, like fluoxetine, can also increase norepinephrine and dopamine in specific brain regions through indirect mechanisms.[4][5]
-
Site of Action: this compound acts intracellularly within the presynaptic neuron, while SSRIs act extracellularly at the serotonin transporter in the synaptic cleft.
-
Reversibility: this compound's inhibition of MAO-A is reversible, allowing for a quicker return to baseline enzyme activity after discontinuation compared to irreversible MAOIs. SSRIs also bind reversibly to the SERT.
-
Autoreceptor Effects: The increase in synaptic serotonin from both drug classes leads to the activation of presynaptic 5-HT1A autoreceptors, which acts as a negative feedback mechanism to reduce serotonin synthesis and release.[3] This is a key regulatory step influencing the net increase in synaptic serotonin.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain microdialysis in rats: a technique to reveal competition in vivo between endogenous dopamine and this compound, a RIMA antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of this compound and deprenyl on 5-HT synthesis rates in the rat brain: An autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluoxetine, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study | Semantic Scholar [semanticscholar.org]
- 7. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Reversible Inhibitors of Monoamine Oxidase-A: Moclobemide, Brofaromine, and Toloxatone
This guide provides a detailed comparison of three prominent reversible inhibitors of monoamine oxidase-A (RIMAs): moclobemide, brofaromine, and toloxatone. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.
Mechanism of Action and Signaling Pathways
All three compounds—this compound, brofaromine, and toloxatone—exert their primary therapeutic effect by selectively and reversibly inhibiting monoamine oxidase-A (MAO-A).[1][2] This enzyme is responsible for the degradation of key monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), in the presynaptic neuron.[2] By inhibiting MAO-A, these drugs increase the intracellular concentrations of these neurotransmitters, leading to their enhanced availability in the synaptic cleft and subsequent modulation of postsynaptic receptor signaling.[3] This action is believed to underlie their antidepressant effects.
The downstream signaling cascade following the increase in synaptic monoamines is complex and involves the activation of intracellular second messenger systems. A key pathway implicated in the therapeutic effects of antidepressants is the cyclic AMP (cAMP) signaling cascade. Increased synaptic norepinephrine and serotonin can lead to the activation of G-protein coupled receptors, which in turn stimulates adenylyl cyclase to produce cAMP.[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the transcription factor cAMP response element-binding protein (CREB).[4][5] Phosphorylated CREB translocates to the nucleus and promotes the transcription of various genes, including those encoding neurotrophic factors like brain-derived neurotrophic factor (BDNF).[5][6] This "neurotrophic hypothesis" of depression suggests that antidepressants may exert their long-term effects by promoting neuronal survival, neurogenesis, and synaptic plasticity.[1][6][7]
Figure 1: RIMA Mechanism of Action and Downstream Signaling
Comparative Efficacy
Direct head-to-head clinical trials comparing all three RIMAs are limited. However, data from individual and some comparative studies provide insights into their relative efficacy.
This compound has been extensively studied and has demonstrated efficacy comparable to tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) in the treatment of major depressive disorder.[8] A meta-analysis of 38 double-blind and two single-blind studies (n=2,371) showed that response rates to this compound (defined as a ≥50% decrease from baseline on the Hamilton Depression Rating Scale - HAM-D) were highest in patients with unipolar endogenous depression (66%), followed by bipolar depression (57%), neurotic depression (52%), and reactive depression (43%).[9] In a double-blind study comparing this compound (300-600 mg/day) with pirlindole (another RIMA), response rates on the HDRS after 42 days were 67% for this compound.[10]
Brofaromine has also shown antidepressant efficacy in clinical trials. In an 8-week double-blind trial comparing brofaromine (mean daily dose of 93.1 mg) with imipramine (mean daily dose of 92 mg) in 216 patients with major depression, brofaromine was found to be superior in terms of efficacy as measured by the Hamilton Depression Scale.[11]
Toloxatone has demonstrated antidepressant effects in clinical studies. In a 6-week double-blind, placebo-controlled trial involving 101 depressed inpatients, a daily dose of 400 mg of toloxatone was administered.[11] Of the 59 patients who received the active substance, 37 (62.7%) achieved "excellent" or "good" outcomes.[11] A double-blind comparison with this compound (450 mg/day) in out-patients with major depressive disorder (n=268) over 28 days showed significant clinical improvement in both groups, with a more marked and rapid response in those receiving this compound.[4]
| Parameter | This compound | Brofaromine | Toloxatone |
| Typical Daily Dose | 300-600 mg[12] | ~93 mg[11] | 400 mg[11] |
| Response Rate (≥50% HAM-D reduction) | 52-66% (depending on depression subtype)[9] | Comparable to Imipramine[11] | ~63% ("excellent" or "good" outcome)[11] |
| Comparator Efficacy | Comparable to TCAs and SSRIs[8] | Superior to Imipramine in one study[11] | Less rapid response than this compound[4] |
Pharmacokinetic Profiles
The pharmacokinetic properties of these three RIMAs show some notable differences, particularly in their elimination half-lives.
| Pharmacokinetic Parameter | This compound | Brofaromine | Toloxatone |
| Bioavailability | ~55% (single dose), increasing to >80% with multiple doses | Not explicitly found | ~50% |
| Protein Binding | ~50% | Not explicitly found | ~50% |
| Elimination Half-life | 1-2 hours[13] | 12-15 hours[13] | 1-3 hours[13] |
| Metabolism | Primarily hepatic (CYP2C19 and CYP2D6) | Primarily hepatic | Primarily hepatic |
Side Effect and Tolerability Profiles
As a class, RIMAs are generally better tolerated than the older, irreversible MAOIs, primarily due to the reduced risk of the "cheese effect" (hypertensive crisis after ingesting tyramine-rich foods).[14] However, there are differences in the side effect profiles of this compound, brofaromine, and toloxatone.
This compound: Common side effects include dizziness, nausea, insomnia, and headache.[12][15] In a comparative study with the TCA amitriptyline, this compound produced significantly fewer sedative and antimuscarinic side effects.[16]
Brofaromine: In clinical trials, the most frequently reported side effects were sleep disturbances, nausea, and headaches.[11] It is generally considered to have good tolerability.[11]
Toloxatone: Common adverse effects include dysuria, nausea, constipation, vertigo, and insomnia.[17] In a direct comparison with this compound, an increase in anxiety was more associated with toloxatone use.[4]
| Adverse Event | This compound | Brofaromine | Toloxatone |
| Common Side Effects | Dizziness, nausea, insomnia, headache[12][15] | Sleep disturbances, nausea, headache[11] | Dysuria, nausea, constipation, vertigo, insomnia[17] |
| Notable Tolerability Aspects | Fewer sedative and antimuscarinic effects than TCAs[16] | Good overall tolerability[11] | May be associated with an increase in anxiety[4] |
Experimental Protocols
The following provides a generalized experimental protocol for a randomized, double-blind, placebo-controlled clinical trial evaluating the efficacy and safety of a RIMA for major depressive disorder, based on common elements from various studies.
Figure 2: Generalized Clinical Trial Workflow
a. Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group design is typically employed.
b. Patient Population:
-
Inclusion Criteria: Adult outpatients (typically 18-65 years) with a primary diagnosis of Major Depressive Disorder (MDD) according to DSM criteria, and a minimum baseline score on a standardized depression rating scale (e.g., HAM-D ≥ 18 or MADRS ≥ 22).
-
Exclusion Criteria: History of bipolar disorder, schizophrenia, or other psychotic disorders; significant suicidal ideation; substance abuse or dependence within a specified period (e.g., the last year); serious medical conditions that could interfere with the study; pregnancy or lactation; and use of other psychotropic medications.
c. Interventions:
-
Test Drug: RIMA at a specified dose or flexible-dose range (e.g., this compound 300-600 mg/day).
-
Control: Placebo or an active comparator (e.g., a TCA like imipramine or an SSRI like fluoxetine) administered in identical capsules or tablets to maintain the blind.
d. Assessments:
-
Efficacy: The primary efficacy measure is typically the change from baseline to the end of treatment (e.g., week 6 or 8) in the total score of a standardized depression rating scale, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS). Secondary efficacy measures often include the Clinical Global Impression (CGI) scale, response rates (percentage of patients with a ≥50% reduction in depression scale scores), and remission rates (percentage of patients with a final depression scale score below a certain threshold, e.g., HAM-D ≤ 7).
-
Safety and Tolerability: Assessed through the systematic recording of all adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests at baseline and regular intervals throughout the study.
e. Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population, which includes all randomized patients who have taken at least one dose of the study medication. The primary analysis often uses an Analysis of Covariance (ANCOVA) model with the change from baseline in the depression rating scale score as the dependent variable, treatment group and center as factors, and the baseline score as a covariate.
Conclusion
This compound, brofaromine, and toloxatone are all effective reversible inhibitors of MAO-A with antidepressant properties. This compound is the most extensively studied of the three and has shown comparable efficacy to established antidepressants with a generally favorable side effect profile. Brofaromine also demonstrates robust efficacy but has a longer half-life, which may influence its clinical application. Toloxatone is effective, though some evidence suggests its onset of action may be less rapid than this compound's. The choice between these agents in a clinical or research setting would depend on the specific patient population, desired pharmacokinetic profile, and consideration of their distinct side effect profiles. Further direct head-to-head comparative trials would be beneficial to more definitively delineate their relative therapeutic indices.
References
- 1. [The neurotrophic hypothesis of depression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparison of the new MAO-A inhibitors this compound, brofaromine and toloxatone with tranylcypromine in an animal experiment: significance for clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of the cAMP-PKA-CREB pathway in depression: mechanisms and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP/PKA/CREB/GLT1 signaling involved in the antidepressant-like effects of phosphodiesterase 4D inhibitor (GEBR-7b) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotrophins Role in Depression Neurobiology: A Review of Basic and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A neurotrophic hypothesis of depression: role of synaptogenesis in the actions of NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Efficacy and safety of brofaromine in depression: a Canadian multicenter placebo controlled trial and a review of comparative controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brofaromine versus imipramine in in-patients with major depression--a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brofaromine in major depressed patients: a controlled clinical trial versus imipramine and open follow-up of up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] A neurotrophic hypothesis of depression: role of synaptogenesis in the actions of NMDA receptor antagonists | Semantic Scholar [semanticscholar.org]
- 14. Comparison of the monoamine oxidase inhibiting properties of two reversible and selective monoamine oxidase-A inhibitors this compound and toloxatone, and assessment of their effect on psychometric performance in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. Neurotrophic hypothesis of depression - Wikipedia [en.wikipedia.org]
- 17. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Safety Profiles of Moclobemide and Tranylcypromine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the safety profiles of two monoamine oxidase inhibitors (MAOIs): Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA), and Tranylcypromine, an irreversible, non-selective MAOI. While both are effective antidepressants, their distinct pharmacological properties lead to significant differences in safety and tolerability.
Mechanism of Action: A Tale of Two Inhibitors
This compound selectively and reversibly inhibits MAO-A, the enzyme primarily responsible for metabolizing serotonin and norepinephrine. Its reversible nature allows for enzyme activity to recover relatively quickly. In contrast, Tranylcypromine irreversibly inhibits both MAO-A and MAO-B, leading to a prolonged blockade of neurotransmitter and amine metabolism that only resolves as new enzyme is synthesized. This fundamental difference underpins their varying safety profiles.
Caption: Comparative mechanisms of MAO inhibition.
Comparative Adverse Effect Profiles
Clinical trial data reveals distinct tolerability between the two compounds. This compound is generally better tolerated, with fewer withdrawals due to adverse events compared to Tranylcypromine.[1] Tranylcypromine is more frequently associated with side effects like postural hypotension and insomnia.[2][3]
Table 1: Comparison of Common Adverse Effects
| Adverse Effect | This compound | Tranylcypromine | Key Considerations |
|---|---|---|---|
| Orthostatic Hypotension | Less common | Common and can be dose-limiting[2] | A significant risk, especially in older patients on Tranylcypromine.[2] |
| Insomnia | More frequent than placebo[4] | Common[3] | Can be managed with dose timing adjustments. |
| Dizziness | More frequent than placebo[4] | Common, often related to hypotension[3] | Often linked to blood pressure changes with Tranylcypromine. |
| Dry Mouth | Occurs, but less than TCAs[5] | Common[3] | A typical anticholinergic-like side effect of many antidepressants. |
| Sexual Dysfunction | Less frequent than with SSRIs[4] | Not frequently associated[3] | This compound has an advantage over many other antidepressant classes. |
| Weight Gain | Not significantly associated | Not frequently associated[3][6] | Both are favorable compared to some other MAOIs (e.g., phenelzine). |
| Hepatotoxicity | No evidence of liver toxicity[7] | Low risk compared to hydrazine MAOIs[6] | Both are considered relatively safe for the liver. |
Drug and Food Interaction Safety
The most critical safety distinctions lie in their interaction profiles, particularly the risk of hypertensive crises from dietary tyramine and serotonin syndrome with co-administered serotonergic agents.
The Tyramine Pressor Response ("Cheese Effect")
Ingestion of tyramine-rich foods (e.g., aged cheese, cured meats) can cause a dangerous spike in blood pressure in patients taking MAOIs.[8] this compound's reversible and selective nature allows tyramine to displace it from the MAO-A enzyme, permitting its metabolism and significantly reducing the risk of a hypertensive crisis.[7] Consequently, strict dietary restrictions are generally not required for this compound at standard therapeutic doses, though caution is advised at higher doses.[4][9] Tranylcypromine, being an irreversible inhibitor, necessitates strict adherence to a low-tyramine diet.[8][10]
Table 2: Quantitative Comparison of Tyramine Pressor Response
| Study Parameter | This compound | Tranylcypromine | Placebo | Reference |
|---|---|---|---|---|
| Tyramine Dose to Increase Systolic BP by ≥30 mmHg (mg) | Mean: 162.5 mg | Mean: 18.1 mg | Mean: 1325 mg | [11] |
| Tyramine Sensitivity Factor (vs. Placebo) | ~8-fold increase | ~73-fold increase | N/A | Calculated from[11] |
Data from a double-blind, parallel-group study where tyramine was administered with a meal to simulate real-world conditions. Doses were 600 mg/day for this compound and 20 mg/day for Tranylcypromine.[11]
Experimental Protocol: Oral Tyramine Challenge Test
The tyramine pressor test is the standard method for quantifying a drug's potential to induce a hypertensive crisis.
-
Subject Selection: Healthy volunteers are screened for normal blood pressure and cardiovascular health.
-
Baseline Phase: Subjects receive escalating single oral doses of tyramine (e.g., starting at 50-100 mg) until a predetermined systolic blood pressure (SBP) increase (typically ≥30 mmHg) is observed. This determines their baseline tyramine sensitivity.[][13]
-
Treatment Phase: Subjects are administered the MAOI (e.g., this compound or Tranylcypromine) for a specified period to reach steady-state drug levels.
-
Challenge Phase: The tyramine challenge is repeated, again with escalating doses, while subjects are on the MAOI. Continuous blood pressure monitoring is critical.[]
-
Endpoint Determination: The primary endpoint is the dose of tyramine required to elicit the ≥30 mmHg SBP increase (the "Tyramine 30" or TYR30).[13] A lower TYR30 value indicates greater potentiation of the pressor effect and higher clinical risk.
Caption: Workflow for a clinical tyramine challenge study.
Serotonin Syndrome and Other Drug Interactions
Both drugs carry a risk of serotonin syndrome when combined with other serotonergic agents (e.g., SSRIs, SNRIs, triptans).[7][10] However, the risk is significantly lower with this compound due to its reversible MAO-A inhibition.[7] Combining Tranylcypromine with serotonergic drugs is strictly contraindicated and can be fatal.[10][14] Similarly, combining either drug with sympathomimetic agents (e.g., pseudoephedrine) can trigger hypertensive reactions, with a much greater risk associated with Tranylcypromine.[6][9]
Table 3: Key Drug Interaction Risks
| Interacting Agent Class | This compound Risk Profile | Tranylcypromine Risk Profile |
|---|---|---|
| Serotonergic Agents (SSRIs, SNRIs) | Risk of serotonin syndrome exists, but is significantly less likely than with irreversible MAOIs.[7] Combination has been used cautiously in treatment-resistant depression.[7] | High risk of fatal serotonin syndrome. [10][14] Combination is contraindicated. |
| Sympathomimetics (e.g., pseudoephedrine) | Not recommended due to potential for significant drug interactions.[7] | High risk of hypertensive crisis. [6] Combination is contraindicated. |
| Tyramine-Containing Foods | Negligible risk at therapeutic doses (<600mg/day).[4] Dietary restrictions not typically required. | High risk of hypertensive crisis. [8] Strict dietary restrictions are mandatory. |
| Cimetidine | Doubles this compound plasma levels, requiring dose reduction.[7][15] | Not a clinically significant interaction. |
| Anesthetics | Use may be continued closer to surgery due to reversibility.[7] | Generally recommended to be discontinued 10-14 days prior to anesthesia.[6] |
Overdose Toxicity
The safety margin in overdose is substantially wider for this compound. Overdoses of this compound as a single agent are typically mild and non-fatal, even with massive ingestions.[7][16] The primary danger arises when it is co-ingested with serotonergic drugs, which can lead to severe and potentially fatal serotonin toxicity.[16][17] Tranylcypromine overdose is far more dangerous and can be lethal, causing severe sympathomimetic and serotonergic toxicity.[18][19]
Table 4: Comparative Overdose Toxicity
| Parameter | This compound | Tranylcypromine |
|---|---|---|
| Toxicity as a Single Agent | Low toxicity; intoxications are usually mild, and all patients in one clinical trial series recovered fully.[7] Ingestions up to 18g have been survived without major effects.[16] | Potentially lethal, causing severe serotonin and sympathomimetic toxicity.[18][19] |
| Toxicity with Co-ingestants | Severe or life-threatening serotonin syndrome when combined with other CNS active/serotonergic drugs.[7][16] | Severe intoxications and fatalities are common, especially with other serotonergic or sympathomimetic drugs. |
| Lowest Reported Fatal Dose | Fatalities are rare with this compound alone; deaths are typically associated with co-ingestion of serotonergic drugs.[17] | 170 mg[18][20] |
| Highest Reported Survived Dose | >18 g (as a single agent)[16] | 4000 mg[18][20] |
| Typical Overdose Symptoms | Drowsiness, dizziness, confusion, tremors, headache, agitation.[21] Severe symptoms (hyperthermia, rigidity) are rare unless serotonergic agents are co-ingested.[16] | Disturbance of consciousness, cardiovascular symptoms, hyperthermia, respiratory distress, delirium, muscular rigidity, renal failure.[18] |
Conclusion
The safety profiles of this compound and Tranylcypromine differ substantially, driven by their respective mechanisms of action.
-
This compound exhibits a superior safety profile characterized by a significantly lower risk of hypertensive crisis with dietary tyramine, a reduced potential for severe drug-drug interactions, and a much wider safety margin in overdose when taken alone.[4][7][16] Its reversible, selective inhibition of MAO-A makes it a more tolerable and manageable option.
-
Tranylcypromine , while an effective antidepressant, carries a higher burden of risk.[3] Its irreversible, non-selective inhibition necessitates strict dietary and medication restrictions to avoid life-threatening hypertensive crises and serotonin syndrome.[8][10] Overdose is a significant concern and can be fatal.[18]
For drug development professionals and researchers, this compound serves as a benchmark for a safer MAOI profile. The key to its improved safety lies in its reversibility and selectivity, which mitigate the most dangerous risks historically associated with this class of antidepressants.
References
- 1. Double-blind comparison of this compound and tranylcypromine in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. This compound - Prescriber's Guide [cambridge.org]
- 10. Tranylcypromine: Package Insert / Prescribing Info / MOA [drugs.com]
- 11. researchgate.net [researchgate.net]
- 13. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound poisoning: toxicokinetics and occurrence of serotonin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cgmj.cgu.edu.tw [cgmj.cgu.edu.tw]
- 18. Intoxications with the monoamine oxidase inhibitor tranylcypromine: an analysis of fatal and non-fatal events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. litfl.com [litfl.com]
- 20. researchgate.net [researchgate.net]
- 21. go.drugbank.com [go.drugbank.com]
Validating Moclobemide as a Tool Compound for Studying MAO-A Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of moclobemide as a tool compound for studying Monoamine Oxidase-A (MAO-A) function. Its performance is objectively compared with other common MAO-A inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.
Introduction to MAO-A and the Role of Tool Compounds
Monoamine oxidase A (MAO-A) is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Dysregulation of MAO-A activity has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention and basic research. The use of selective and well-characterized tool compounds is essential for elucidating the physiological and pathological roles of MAO-A. An ideal tool compound exhibits high potency, selectivity, and a well-understood mechanism of action.
This compound is a reversible inhibitor of monoamine oxidase A (RIMA), distinguishing it from older, irreversible MAOIs.[1][2] This guide evaluates the suitability of this compound as a tool compound by comparing its in vitro and in vivo properties with those of the irreversible inhibitor clorgyline and the reversible inhibitor harmine.
Comparative Analysis of MAO-A Inhibitors
The selection of an appropriate tool compound is critical for the validity of experimental findings. This section compares this compound, clorgyline, and harmine based on their potency (IC50 and Ki values) and selectivity for MAO-A over MAO-B.
Table 1: In Vitro Potency of MAO-A Inhibitors (IC50 Values)
| Compound | MAO-A IC50 | MAO-B IC50 | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| This compound | ~6,061 nM | ~1,000,000 nM | ~165 |
| Clorgyline | ~1.2 - 2.74 nM[3][4] | ~1,900 nM[3] | ~693 - 1583 |
| Harmine | ~2.0 - 380 nM[5] | >10,000 nM | >26 |
Table 2: In Vitro Potency of MAO-A Inhibitors (Ki Values)
| Compound | MAO-A Ki | MAO-B Ki | Selectivity Index (MAO-B Ki / MAO-A Ki) |
| This compound | Not consistently reported | Not consistently reported | Not consistently reported |
| Clorgyline | ~0.054 µM[3][6][7] | ~58 µM[3][6][7] | ~1074 |
| Harmine | ~16.9 nM[5] | >100,000 nM | >5917 |
Summary of Comparative Data:
The data presented in the tables highlight the distinct profiles of these three MAO-A inhibitors. Clorgyline emerges as the most potent inhibitor in vitro, with Ki and IC50 values in the low nanomolar range for MAO-A.[3][6][7] Harmine also demonstrates high potency and remarkable selectivity for MAO-A.[5] this compound, while being a selective MAO-A inhibitor, exhibits a lower potency in in vitro assays compared to clorgyline and harmine.[8] However, it is important to note that ex vivo studies have shown this compound to be as potent as clorgyline, suggesting potential differences in in vivo activity that may not be captured by in vitro assays alone.
Mechanism of Action and Reversibility
A key differentiator for these tool compounds is their mechanism of inhibition.
Caption: Comparison of inhibitor binding mechanisms.
This compound and harmine are reversible inhibitors, meaning they bind to and dissociate from the enzyme, allowing for the potential recovery of enzyme activity.[1][2][9] In contrast, clorgyline is an irreversible inhibitor that forms a covalent bond with MAO-A, leading to permanent inactivation of the enzyme until new enzyme is synthesized.[10] The reversibility of this compound makes it a valuable tool for studies where a transient inhibition of MAO-A is desired.
Experimental Protocols
Accurate and reproducible experimental design is paramount in pharmacological studies. The following are detailed protocols for key assays used to validate MAO-A inhibitors.
1. In Vitro MAO-A Inhibition Assay (Kynuramine Assay)
This fluorometric assay is a common method to determine the in vitro potency of MAO-A inhibitors.
Caption: Workflow for the in vitro kynuramine assay.
-
Materials:
-
Recombinant human MAO-A
-
Kynuramine dihydrobromide (substrate)
-
This compound, Clorgyline, Harmine (or other test compounds)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To each well of the microplate, add 50 µL of the assay buffer.
-
Add 25 µL of the test compound dilution or vehicle control.
-
Add 25 µL of the MAO-A enzyme solution (pre-diluted in assay buffer to the desired concentration).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution (final concentration typically 50-100 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
2. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to the MAO-A enzyme.
-
Materials:
-
Source of MAO-A (e.g., rat brain mitochondria or membranes from cells expressing recombinant human MAO-A)
-
Radioligand (e.g., [3H]clorgyline or a suitable reversible radioligand)
-
Test compounds (this compound, harmine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare membrane homogenates containing MAO-A.
-
In a reaction tube, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a separate set of tubes should contain the membrane preparation, radioligand, and a high concentration of a known MAO-A inhibitor (e.g., unlabeled clorgyline).
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum filtration apparatus.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
3. In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the brain of a living animal following administration of an MAO-A inhibitor.
Caption: Key steps in an in vivo microdialysis experiment.
-
Materials:
-
Laboratory animals (e.g., rats or mice)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound or other test compounds
-
HPLC system with electrochemical detection (ECD)
-
-
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus).[11]
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and infuse aCSF at a slow, constant rate (e.g., 1-2 µL/min).[12]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Administer the test compound (e.g., this compound) via an appropriate route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of monoamines (e.g., serotonin, norepinephrine, dopamine) and their metabolites in the dialysate samples using HPLC-ECD.
-
Express the post-treatment neurotransmitter levels as a percentage of the baseline levels to determine the effect of the MAO-A inhibitor.
-
Conclusion and Recommendations
This compound is a valuable tool compound for studying MAO-A function, particularly when reversible and selective inhibition is required. Its lower in vitro potency compared to clorgyline and harmine is an important consideration in experimental design. However, its demonstrated in vivo efficacy and favorable safety profile make it a suitable choice for many research applications.
For studies requiring potent and irreversible MAO-A inhibition, clorgyline remains a standard choice. For investigations where high potency and reversibility are desired, harmine presents a compelling alternative. The selection of the most appropriate tool compound will ultimately depend on the specific aims of the research. It is recommended that researchers carefully consider the properties of each inhibitor and validate their chosen compound under their specific experimental conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Harmine - Wikipedia [en.wikipedia.org]
- 6. Clorgyline hydrochloride, MAO-A inhibitor (CAS 17780-75-5) | Abcam [abcam.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Harmine [bionity.com]
- 10. Clorgiline - Wikipedia [en.wikipedia.org]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study comparison of Moclobemide's efficacy in different animal strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A), across different animal strains commonly used in preclinical antidepressant research. While direct comparative studies are limited, this document synthesizes findings from various publications to offer insights into potential strain-dependent effects.
Mechanism of Action: Reversible Inhibition of MAO-A
This compound exerts its antidepressant effects by selectively and reversibly inhibiting the MAO-A enzyme.[1][2] This inhibition leads to a decrease in the breakdown of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the presynaptic neuron.[2] The result is an increased synaptic availability of these neurotransmitters, which are crucial for mood regulation. Unlike irreversible MAO inhibitors, the reversible nature of this compound allows for a quicker return of enzyme activity to baseline levels after discontinuation of the drug.[2][3]
Caption: Signaling pathway of this compound as a reversible MAO-A inhibitor.
Comparative Efficacy Data
The following table summarizes the observed efficacy of this compound in behavioral tests predictive of antidepressant activity across different rodent strains, as reported in various studies. It is important to note that experimental conditions, including dosage and administration protocols, may vary between studies.
| Animal Strain | Behavioral Test | Key Findings | Reference |
| Mice | Behavioral Despair Test (Forced Swim Test) | Decreased immobility score, comparable to amitriptyline or imipramine. | [1] |
| Rats (Wistar) | Conditioned Avoidance Response | Chronic administration (20 mg/kg, daily for 14 days) increased the rate of acquisition of conditioned avoidance responses. | [4][5] |
| Rats (Wistar) | Passive Avoidance Test | Chronic administration enhanced retrieval of passive avoidance. | [4][5] |
| Rats (Wistar) | Elevated Plus Maze | Chronic administration showed some anxiolytic properties. | [4][5] |
| Rats (General) | Ro 4-1284-induced Akinesia | Dose-dependently prevented akinesia and blepharospasm. | [1] |
| Rats (General) | 5-HTP-induced Stereotypies | Potentiated 5-hydroxytryptophan-induced stereotypies. | [1] |
Strain-Specific Considerations in Antidepressant Testing
The choice of animal strain is a critical variable in behavioral pharmacology, as genetic background can significantly influence both baseline behavior and drug responsiveness.[6][7][8]
-
Mice:
-
C57BL/6J: This inbred strain is widely used but can exhibit confounding behaviors like tail climbing in the tail suspension test.[9] Some studies suggest C57BL/6 mice may show reduced sensitivity to certain antidepressants like SSRIs.[10]
-
BALB/c: Known for being a more anxious strain, which may be advantageous for certain depression models.[11]
-
Swiss Webster & NMRI: These outbred strains are often more sensitive to a broader range of antidepressants in the forced swim test compared to some inbred strains.[6][7]
-
DBA/2: This inbred strain has shown a lack of response to some antidepressants in the forced swim test, potentially due to higher baseline neurotransmitter levels.[6]
-
-
Rats:
-
Wistar: An outbred strain commonly used in pharmacological studies. Studies with this compound in Wistar rats have demonstrated its effects on learning and memory.[4][5]
-
Sprague-Dawley: Another widely used outbred rat strain. In chronic mild stress models, their response can be variable, and they are sensitive to single housing conditions.[12]
-
Fischer 344 (F344): An inbred strain with a hyperactive hypothalamic-pituitary-adrenal (HPA) axis, making them highly responsive to chronic mild stress.[12]
-
Lewis: An inbred strain with a hypoactive HPA axis, which may not show anhedonia in response to chronic mild stress but will exhibit other signs of distress.[12]
-
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of this compound's efficacy.
Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay to assess antidepressant efficacy.[7][13]
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
A pre-test session of 15 minutes is often conducted 24 hours before the test session to enhance the reliability of the immobility measure.[7]
-
On the test day, the animal is administered this compound or a vehicle control at a specified time before the test.
-
The animal is then placed in the water-filled cylinder for a 6-minute session.[13]
-
The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is typically scored during the final 4 minutes of the session.
-
-
Endpoint: A significant reduction in immobility time in the drug-treated group compared to the control group is indicative of an antidepressant-like effect.
Chronic Mild Stress (CMS) Model
The CMS model is used to induce a state of anhedonia and other depressive-like behaviors in rodents.[12]
-
Housing: Animals are typically single-housed to increase their sensitivity to stressors.[12]
-
Stress Protocol: For several weeks, animals are subjected to a variable sequence of mild, unpredictable stressors. Examples include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation
-
Soiled cage
-
Light/dark cycle reversal
-
White noise
-
-
Sucrose Preference Test: Anhedonia, a core symptom of depression, is assessed by measuring the animal's preference for a sweetened solution over plain water. A decrease in sucrose preference in the stress group compared to a non-stressed control group indicates the induction of a depressive-like state.
-
Drug Administration: Following the stress induction period, animals are treated with this compound or a vehicle for several weeks.
-
Endpoint: Reversal of the stress-induced decrease in sucrose preference by this compound is a key indicator of its antidepressant efficacy.
Caption: Generalized workflow for assessing antidepressant efficacy in animal models.
Conclusion
The available evidence indicates that this compound is effective in various animal models predictive of antidepressant activity. However, the magnitude of this effect is likely influenced by the specific rodent strain used in the experiments. Researchers should carefully consider the known behavioral and physiological characteristics of different strains when designing studies to investigate the efficacy of this compound and interpreting the results. Future head-to-head comparative studies would be invaluable in elucidating the precise impact of genetic background on the therapeutic-like effects of this compound.
References
- 1. Pharmacological profile of this compound, a short-acting and reversible inhibitor of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical profile of this compound, a short-acting and reversible inhibitor of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the efficacy and safety of this compound and imipramine in the treatment of depression in Indian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances aversively motivated learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Factors Influencing the Mice Forced Swim Test [jneurology.com]
- 8. jneurology.com [jneurology.com]
- 9. Limitations on the use of the C57BL/6 mouse in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rodent models of treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strain differences in the chronic mild stress animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Moclobemide and Phenelzine on Tyramine Pressor Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA), and Phenelzine, an irreversible non-selective monoamine oxidase inhibitor (MAOI), on the pressor response to tyramine. The information presented is supported by experimental data to assist in understanding the differing pharmacological profiles and safety considerations of these two antidepressant agents.
Introduction to MAOIs and the Tyramine Reaction
Monoamine oxidase inhibitors (MAOIs) are a class of antidepressants that function by inhibiting the activity of the monoamine oxidase enzyme system.[1][2] This enzyme is crucial for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1] By blocking this enzyme, MAOIs lead to an increase in the concentration of these neurotransmitters, which can alleviate symptoms of depression.[1]
A significant clinical consideration with MAOI therapy is the interaction with exogenous amines, most notably tyramine, which is found in aged, fermented, or spoiled foods.[3][4] Normally, monoamine oxidase A (MAO-A) in the gut and liver metabolizes ingested tyramine.[5][] When MAO-A is inhibited, tyramine can enter the systemic circulation, leading to a massive release of norepinephrine from nerve terminals, which can cause a rapid and dangerous increase in blood pressure known as a hypertensive crisis or the "cheese reaction".[2][]
Phenelzine is an older, irreversible MAOI that binds covalently to both MAO-A and MAO-B, leading to a prolonged inhibition that requires the synthesis of new enzyme.[5][7] In contrast, this compound is a newer, reversible inhibitor that is selective for MAO-A.[][8] Its reversible nature allows it to be displaced from the enzyme by competing substrates like tyramine, suggesting a lower risk of hypertensive crises.[][9]
Comparative Data on Tyramine Pressor Response
The following table summarizes the quantitative data from clinical studies comparing the effects of this compound and Phenelzine on the pressor response to oral and intravenous tyramine. The key metric is the dose of tyramine required to produce a clinically significant increase in systolic blood pressure.
| Parameter | This compound | Phenelzine | Study Population | Citation(s) |
| Mean Oral Tyramine Dose to Increase SBP by 30 mmHg | 240 mg | 15 mg | Healthy Male Volunteers | [10] |
| Mean Oral Tyramine Dose (with a meal) to Increase SBP by ≥30 mmHg | 306 mg | 35 mg (Tranylcypromine used as comparator) | Healthy Volunteers | [11] |
| Average IV Tyramine Dose to Increase SBP by 25 mmHg (PD25) | 1.6 +/- 0.2 mg (decreased from baseline of 3.6 +/- 0.7 mg) | 3.0 +/- 0.5 mg | Healthy Men | [12] |
| Brain MAO-A Occupancy (at typical clinical doses) | 74.23 ± 8.32% (at 300-600 mg/day) | 86.82 ± 6.89% (at 45-60 mg/day) | Patients with MDE | [7] |
Experimental Protocols
The methodologies for assessing the tyramine pressor response are critical for interpreting the comparative data. Below is a summary of a representative experimental protocol.
Study Design: A randomized, double-blind, placebo-controlled, crossover study was conducted with twelve healthy male volunteers.[12]
Treatment Protocol:
-
Participants were randomly assigned to receive either this compound (100 mg three times daily) or Phenelzine (15 mg three times daily) for one week.[12]
-
This was followed by a two-week placebo washout period.[12]
-
Participants then crossed over to the other treatment for one week.[12]
Tyramine Challenge Protocol:
-
A baseline tyramine challenge was performed before the initiation of treatment.[12]
-
Subsequent tyramine challenges were conducted at weekly intervals for a total of five challenges.[12]
-
For the intravenous challenge, tyramine was administered in increasing doses until the systolic blood pressure (SBP) increased by at least 25 mm Hg from the baseline reading.[12] This dose was defined as the PD25.[12]
-
For oral challenges, as described in other studies, participants would receive escalating doses of oral tyramine until a predefined increase in SBP (e.g., ≥30 mm Hg) was observed and sustained.[10][13] Blood pressure and heart rate were monitored at regular intervals after each dose.[13]
Mechanism of Action and Tyramine Interaction
The following diagram illustrates the differential effects of this compound and Phenelzine on MAO-A and the subsequent impact on tyramine metabolism and norepinephrine release.
References
- 1. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 2. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MAOIs and diet: Is it necessary to restrict tyramine? - Mayo Clinic [mayoclinic.org]
- 4. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound, a new reversible MAO inhibitor--interaction with tyramine and tricyclic antidepressants in healthy volunteers and depressive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatrist.com [psychiatrist.com]
- 10. Comparison of the pressor effect of tyramine after treatment with phenelzine and this compound in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination and comparison of the pressor effect of tyramine during long-term this compound and tranylcypromine treatment in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of a novel monoamine-oxidase inhibitor, this compound on the sensitivity to intravenous tyramine and norepinephrine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Moclobemide
For Immediate Implementation by Laboratory Personnel
Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA), intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize environmental impact and ensure personnel safety.
Core Disposal Principle: Professional Waste Management
The universally recommended and safest method for the disposal of this compound and its containers is through a licensed and approved hazardous waste disposal company.[1] This ensures compliance with local, state, and federal regulations and minimizes the risk of environmental contamination.[2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]
Step-by-Step Disposal Protocol
-
Segregation and Labeling:
-
Isolate all this compound waste, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solvent rinsates.
-
Store this waste in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical nature of the waste.
-
The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
-
Container Management:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a clear inventory of the this compound waste.
-
-
Handling Spills:
-
In the event of a spill, immediately alert personnel in the area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger spills, a respirator may be necessary.[1]
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1] Dampening the material with water may help to reduce dust.[1]
-
For wet spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Thoroughly clean the spill area with soap and water.[1]
-
Report all spills to your EHS office.
-
This compound Chemical and Physical Properties
The following table summarizes key chemical and physical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Chemical Formula | C₁₃H₁₇ClN₂O₂ |
| Molar Mass | 268.74 g/mol |
| Appearance | White to off-white crystalline solid |
| Water Solubility | >40.3 µg/mL (at pH 7.4) |
| Organic Solvent Solubility | Soluble in DMSO, methanol, and chloroform |
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Potential Chemical Degradation Pathways (For Informational Purposes Only)
While professional disposal is the required standard, understanding the chemical vulnerabilities of this compound can be valuable for researchers. This compound is a benzamide derivative. The amide bond in benzamides can be cleaved through hydrolysis under acidic or basic conditions. This process would break down this compound into p-chlorobenzoic acid and N-(2-morpholinoethyl)amine.
It is critical to note that a specific, validated protocol for the chemical degradation of this compound for disposal purposes is not available in the reviewed literature. Attempting to neutralize or degrade this compound in the laboratory without a validated protocol is strongly discouraged due to potential safety hazards and the generation of unknown byproducts. The primary degradation pathway of this compound in biological systems is oxidation.[5]
By adhering to these established procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Moclobemide
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Moclobemide. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Hazard Identification
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[2][3] Inhalation may also be harmful and can cause respiratory tract irritation.[3]
Primary Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[2] Accidental ingestion may cause serious health damage.[1]
-
Skin Corrosion/Irritation: Causes skin irritation upon contact.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[3]
-
Respiratory Irritation: May cause irritation to the respiratory system upon inhalation of dust.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or splashing.[4]
| Protection Type | Required PPE | Specifications and Use Cases |
| Hand Protection | Nitrile or low-protein latex gloves | Double gloving is recommended for enhanced protection.[1] Always inspect gloves for degradation and replace them if contaminated.[1] |
| Body Protection | Laboratory Coat or Coveralls | For quantities up to 500 grams, a standard laboratory coat is suitable.[1] For quantities up to 1 kilogram, a disposable, low-permeability lab coat or coverall is recommended.[1] |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear safety goggles at all times.[2] If there is a risk of splashing, a face shield must be used in conjunction with goggles.[5] |
| Respiratory Protection | Ventilated Enclosure / Respirator | Always handle this compound in a well-ventilated area.[1] Local exhaust ventilation is required where dust or fumes may be generated.[1] For situations with a higher risk of aerosol generation, a Powered Air Purifying Respirator (PAPR) may be necessary.[1] |
Safe Handling and Storage Procedures
Operational Plan:
-
Work Area Preparation: Ensure the handling area is clean and equipped with all necessary PPE and emergency spill kits. All work should be conducted within a designated area, preferably with local exhaust ventilation.[1]
-
Personal Preparation: Before handling, remove all personal items that could become contaminated. Wash hands thoroughly. Don all required PPE as specified in the table above.
-
Handling the Compound: Avoid all personal contact with the substance, including inhalation of dust.[1] Do not eat, drink, or smoke in the handling area.[1][2]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Work clothes should be laundered separately from other clothing.[1]
Storage Plan:
-
Store this compound in its original, tightly sealed containers.[1]
-
Keep containers in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials, such as oxidizing agents, and foodstuffs.[1][2]
-
Regularly inspect containers for any signs of damage or leaks.[1]
Emergency Procedures
Immediate and appropriate action during an emergency is critical to minimizing harm.
Spill Response Plan:
-
Minor Spills (Dry):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Gently dampen the spilled material with water to prevent dust from becoming airborne.[1]
-
Carefully sweep or vacuum the material up. The vacuum cleaner must be fitted with a HEPA filter.[1]
-
Place the collected material into a sealed, labeled container for disposal.[1]
-
Wash the spill area thoroughly with water.[1]
-
-
Major Spills:
First Aid Measures:
| Exposure Route | Immediate Action |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2][6] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] |
Disposal Plan
Unused or expired this compound must be disposed of as hazardous waste.
-
Collection: Keep the material in its original container or a suitable, sealed, and clearly labeled waste container.
-
Disposal Method: Do not dispose of it with household garbage or allow it to reach the sewage system. The preferred method is to use a licensed professional waste disposal service or a drug take-back program.[2][7]
-
Alternative Disposal (if no take-back program is available):
-
Remove the medicine from its original container.[8]
-
Mix it with an unappealing substance like used coffee grounds or cat litter (do not crush tablets).[8][9]
-
Place the mixture in a sealed container, such as a plastic bag.[8]
-
Dispose of the sealed container in the trash.[8]
-
Scratch out all personal information from the original packaging before recycling or discarding it.[8]
-
Quantitative Data and Experimental Protocols
Toxicological Data Summary
| Data Point | Value | Species | Reference |
| LD50 (Oral) | 707 mg/kg | Rat | [6] |
Experimental Protocol: LD50 Determination The LD50 (Lethal Dose, 50%) value represents the single dose of a substance that is expected to cause the death of 50% of a test animal population. While the specific study protocol for this compound is not detailed in the provided resources, the general methodology for an oral LD50 test in rats (as guided by organizations like the OECD) involves the following steps:
-
Animal Selection: A group of standardized laboratory rats is chosen.
-
Dose Administration: Progressively higher doses of the test substance (this compound) are administered orally to different subgroups of animals.
-
Observation: The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
Data Analysis: Statistical methods are used to calculate the dose that resulted in the death of 50% of the animals in a dose group.
Procedural Diagrams
Caption: Workflow for responding to a this compound spill in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. gerpac.eu [gerpac.eu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. dea.gov [dea.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
